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  • Product: 8-Oxaspiro[4.5]decan-1-one
  • CAS: 1380389-10-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 8-Oxaspiro[4.5]decan-1-one: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary & Structural Significance As a Senior Application Scientist in medicinal chemistry, I have observed a paradigm shift away from planar, sp2-hybridized aromatic rings toward structurally complex, sp3-rich...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

As a Senior Application Scientist in medicinal chemistry, I have observed a paradigm shift away from planar, sp2-hybridized aromatic rings toward structurally complex, sp3-rich spirocyclic systems. This transition—often termed "escaping flatland"—is driven by the need for improved metabolic stability, enhanced solubility, and highly specific three-dimensional target engagement.

8-Oxaspiro[4.5]decan-1-one is a privileged oxaspirocyclic ketone that perfectly exemplifies this trend. Featuring a fused cyclopentanone and tetrahydropyran ring system sharing a single spiro carbon, this scaffold provides a rigid, stereochemically defined vector for drug design. It has recently gained significant traction as a critical P2 ligand precursor in the development of next-generation, subnanomolar HIV-1 protease inhibitors capable of overcoming resistance profiles seen with legacy drugs like darunavir.

Physicochemical Profile

Understanding the baseline physical and chemical properties of 8-oxaspiro[4.5]decan-1-one is critical for downstream synthetic planning, particularly regarding its solubility and thermal stability during purification [1].

Table 1: Quantitative Physicochemical Properties

PropertyValue
CAS Number 1380389-10-5
Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
SMILES String O=C1CCCC12CCOCC2
Boiling Point (Predicted) ~267.4 ± 33.0 °C at 760 mmHg
Structural Class Oxaspirocyclic ketone
Storage Conditions Sealed in dry, room temperature (or -20 °C for long-term stability)

Mechanistic Synthesis: The Tandem Prins/Pinacol Cascade

The traditional stepwise synthesis of spirocycles is notoriously inefficient, often plagued by low yields and poor stereocontrol. However, a highly elegant tandem Prins/pinacol cascade has been developed to construct the 8-oxaspiro[4.5]decan-1-one scaffold in a single, diastereoselective pot [2].

The Causality of the Mechanism: The reaction utilizes 1-(4-hydroxybut-1-en-2-yl)cyclobutanol and an aldehyde. The logic of this cascade relies on precisely timed carbocation generation and stabilization:

  • Lewis Acid Activation: Boron trifluoride diethyl etherate (BF₃·OEt₂) coordinates to the aldehyde oxygen, drastically increasing its electrophilicity.

  • Oxocarbenium Ion Formation: The homoallylic alcohol attacks the activated aldehyde, forming a hemiacetal intermediate that rapidly loses water to generate a highly reactive oxocarbenium ion.

  • Prins Cyclization: The internal alkene acts as a nucleophile, attacking the oxocarbenium ion to close the six-membered tetrahydropyran ring. This leaves a transient carbocation on the adjacent carbon.

  • Pinacol Rearrangement: To stabilize the adjacent carbocation, the highly strained four-membered cyclobutanol ring undergoes a 1,2-alkyl shift (ring expansion). This relieves ring strain, expands the ring to a five-membered cyclopentanone, and forms the final spirocyclic center.

PrinsPinacol A 1-(4-hydroxybut-1-en-2-yl)cyclobutanol + Aldehyde B Lewis Acid Activation (BF3·OEt2, -40°C) A->B C Oxocarbenium Ion Formation B->C D Prins Cyclization (Carbocation Intermediate) C->D E Pinacol Rearrangement (Ring Expansion) D->E F 8-Oxaspiro[4.5]decan-1-one Scaffold E->F

Tandem Prins/Pinacol cascade mechanism for synthesizing 8-oxaspiro[4.5]decan-1-one.

Validated Experimental Protocol: Self-Validating Synthesis

To ensure reproducibility, the following protocol is designed as a self-validating system. Every step includes a specific causality and an observable metric to confirm success before proceeding.

Step 1: Reagent Preparation & Atmosphere Control

  • Action: Dissolve 1-(4-hydroxybut-1-en-2-yl)cyclobutanol (1.0 equiv) and the desired aldehyde (1.2 equiv) in anhydrous dichloromethane (CH₂Cl₂). Purge the reaction flask with dry Argon.

  • Causality: The oxocarbenium ion intermediate is highly sensitive to moisture. Water will competitively quench the Lewis acid and the carbocation, leading to open-chain byproducts.

  • Validation Checkpoint: Karl Fischer titration of the CH₂Cl₂ must read < 50 ppm water.

Step 2: Cryogenic Activation

  • Action: Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath.

  • Causality: The Prins/pinacol cascade is exothermic. Lowering the temperature suppresses polymerization of the oxocarbenium ion and maximizes the diastereoselectivity of the ring closure.

  • Validation Checkpoint: Internal temperature probe must stabilize at -40 ± 2 °C for 10 minutes prior to catalyst addition.

Step 3: Catalytic Initiation

  • Action: Add BF₃·OEt₂ (20 mol%) dropwise over 5 minutes.

  • Causality: Slow addition prevents localized thermal spikes that could degrade the starting diol.

  • Validation Checkpoint: A slight colorimetric shift (often pale yellow) indicates successful Lewis acid-base complexation.

Step 4: Reaction Progression & Monitoring

  • Action: Stir the mixture at -40 °C for 30 minutes to 3 hours.

  • Causality: Reaction kinetics depend heavily on the electronic nature of the aldehyde used.

  • Validation Checkpoint: TLC monitoring (using a phosphomolybdic acid stain) must show complete consumption of the starting diol (Rf ~0.2) and the appearance of the spirocyclic product (Rf ~0.5).

Step 5: Quenching & Isolation

  • Action: Quench the reaction directly at -40 °C with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The spirocyclic ketone can be acid-sensitive over prolonged periods. Immediate neutralization of BF₃·OEt₂ prevents product degradation during workup.

  • Validation Checkpoint: pH paper testing of the aqueous layer must confirm a slightly basic environment (pH 8) before phase separation.

Application in Antiviral Drug Discovery

The resulting racemic 8-oxaspiro[4.5]decan-1-one is a critical intermediate in the synthesis of P2 ligands for HIV-1 protease inhibitors [3].

Because biological targets are chiral, the racemic ketone must be resolved. This is achieved by reacting the ketone with enantiopure (S)-tert-butyl sulfinamide to form a sulfinimine. This converts the enantiomers into diastereomers, which can be separated via standard column chromatography. Following reduction and hydrolysis, the resulting enantiopure oxaspirocyclic alcohols are converted into mixed activated carbonates and coupled to the protease inhibitor core.

Structural Biology Insight: Why go through the immense effort to integrate this specific spirocycle? High-resolution X-ray crystallography of the inhibitor-bound HIV-1 protease reveals that the 8-oxaspiro[4.5]decan-1-one derived P2 ligand forms an unconventional C–H···O hydrogen bond with the backbone carboxyl group of Gly48'. Furthermore, the spirocyclic geometry perfectly positions the molecule to engage in N-H···π interactions within the S2 subsite of the protease. This dual-interaction modality yields subnanomolar affinity and potent antiviral activity against highly mutated, drug-resistant HIV strains.

DrugDiscovery S1 Racemic 8-Oxaspiro[4.5]decan-1-one S2 Chiral Resolution via (S)-tert-butyl sulfinamide S1->S2 S3 Enantiopure P2 Ligand (X-ray Verified) S2->S3 S4 Coupling to Protease Core (e.g., Darunavir analogs) S3->S4 S5 Potent HIV-1 Protease Inhibitor (Subnanomolar Affinity) S4->S5

Workflow for resolving and integrating 8-oxaspiro[4.5]decan-1-one into HIV-1 protease inhibitors.

References

  • Subba Reddy, B. V., et al. "Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds". Organic & Biomolecular Chemistry, RSC Publishing, 2014, 12, 7257–7260.[Link]

  • Ghosh, Arun K., et al. "Design, synthesis, evaluation and X-ray structural studies of potent HIV-1 protease inhibitors containing substituted oxaspirocyclic carbamates as the P2 ligands". European Journal of Medicinal Chemistry, 2025. OSTI.gov. [Link]

Exploratory

The Thermodynamic Stability of 8-Oxaspiro[4.5]decan-1-one: An In-Depth Technical Guide

Abstract Spirocyclic frameworks are of profound interest in medicinal chemistry and drug development due to their inherent three-dimensionality and conformational rigidity. The 8-oxaspiro[4.5]decane scaffold, in particul...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Spirocyclic frameworks are of profound interest in medicinal chemistry and drug development due to their inherent three-dimensionality and conformational rigidity. The 8-oxaspiro[4.5]decane scaffold, in particular, presents a unique combination of a five-membered carbocycle and a six-membered tetrahydropyran ring, introducing a complex interplay of stereoelectronic effects and ring strain that dictates its thermodynamic stability. This guide provides a comprehensive analysis of the factors governing the stability of 8-oxaspiro[4.5]decan-1-one, offering insights for researchers, scientists, and drug development professionals. We will delve into the conformational preferences of the constituent rings, the influence of the anomeric effect, and the contribution of ring strain. Furthermore, this guide outlines the state-of-the-art experimental and computational methodologies for assessing the thermodynamic landscape of this important spirocyclic ketone.

Introduction: The Significance of Spirocyclic Ketones in Drug Discovery

Spirocycles, characterized by two rings sharing a single carbon atom, have emerged as privileged scaffolds in modern drug design. Their rigid, non-planar structures provide a unique platform for the precise spatial orientation of functional groups, enabling enhanced binding affinity and selectivity for biological targets. The incorporation of a ketone functionality within the spirocyclic framework, as in 8-oxaspiro[4.5]decan-1-one, offers a versatile handle for further synthetic elaboration and can play a crucial role in molecular recognition through hydrogen bonding and other non-covalent interactions. Understanding the thermodynamic stability of such molecules is paramount for predicting their behavior in biological systems, optimizing synthetic routes, and ensuring the long-term stability of potential drug candidates.

Structural Features of 8-Oxaspiro[4.5]decan-1-one

The 8-oxaspiro[4.5]decan-1-one molecule is comprised of a cyclopentanone ring fused at the spiro-center with a tetrahydropyran ring. This unique architecture gives rise to a complex conformational landscape.

  • The Cyclopentanone Ring: Five-membered rings are known for their flexibility and can adopt various non-planar conformations, most notably the "envelope" and "twist" forms, to alleviate torsional strain.[1] These conformations are of similar energy and can readily interconvert. The presence of the spiro-fusion and the ketone will influence the preferred conformation of this ring.

  • The Tetrahydropyran Ring: Six-membered rings, such as tetrahydropyran, predominantly adopt a "chair" conformation to minimize both angle and torsional strain.[2] This is the most stable arrangement for a six-membered ring.[3]

  • The Spiro-center: The spirocyclic fusion point introduces significant conformational constraints on both rings, influencing their preferred geometries and the overall shape of the molecule.

Key Determinants of Thermodynamic Stability

The overall thermodynamic stability of 8-oxaspiro[4.5]decan-1-one is governed by a delicate balance of several factors:

Ring Strain

Ring strain is a measure of the inherent instability of a cyclic molecule due to non-ideal bond angles (angle strain) and eclipsing interactions between adjacent atoms (torsional strain).[4]

  • Cyclopentane Ring: Five-membered rings generally exhibit moderate ring strain. While their bond angles are close to the ideal tetrahedral angle, they cannot adopt a completely staggered conformation, leading to some torsional strain.[1]

  • Cyclohexane Ring: The chair conformation of a six-membered ring is considered to be virtually strain-free, as it allows for ideal bond angles and a staggered arrangement of all substituents.[2][5]

The total strain energy of the spirocycle will be a composite of the strain in both rings, influenced by the spiro-fusion.

The Anomeric Effect

A crucial stereoelectronic factor influencing the stability of the tetrahydropyran ring in 8-oxaspiro[4.5]decan-1-one is the anomeric effect. This effect describes the tendency of an electronegative substituent adjacent to a heteroatom within a ring to favor an axial orientation over the sterically less hindered equatorial position.[6]

In the context of 8-oxaspiro[4.5]decan-1-one, the endocyclic oxygen atom's lone pairs can interact with the antibonding orbital (σ*) of the C-C bond of the cyclopentanone ring at the spiro-center. This hyperconjugative interaction is maximized when the interacting orbitals are anti-periplanar, which can favor specific conformations of the tetrahydropyran ring. A detailed conformational analysis using computational methods is necessary to quantify the magnitude of this effect and its influence on the relative stability of different conformers.[7][8]

The interplay between the anomeric effect and steric hindrance will ultimately determine the most stable conformation of the molecule.

Methodologies for Assessing Thermodynamic Stability

A combination of experimental and computational techniques is employed to elucidate the thermodynamic stability of molecules like 8-oxaspiro[4.5]decan-1-one.

Experimental Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution.[9] By analyzing chemical shifts, coupling constants, and through-space interactions (e.g., using Nuclear Overhauser Effect, NOE), the predominant conformation and the dynamics of conformational exchange can be determined. Low-temperature NMR studies can "freeze out" individual conformers, allowing for their direct observation and characterization.[7][8]

Experimental Protocol: Low-Temperature NMR for Conformational Analysis

  • Sample Preparation: Dissolve a known concentration of 8-oxaspiro[4.5]decan-1-one in a suitable low-freezing point deuterated solvent (e.g., CD₂Cl₂, THF-d₈).

  • Initial Spectrum Acquisition: Acquire a standard ¹H and ¹³C NMR spectrum at ambient temperature to serve as a reference.

  • Variable Temperature Study: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.

  • Spectral Monitoring: Acquire spectra at each temperature, observing changes in chemical shifts, line broadening, and the appearance of new signals, which indicate the slowing of conformational exchange.

  • Coalescence Temperature Determination: Identify the temperature at which distinct signals from interconverting conformers merge into a single broad peak. This can be used to calculate the energy barrier for interconversion.

  • Low-Temperature Spectrum: Continue to lower the temperature until sharp, well-resolved spectra of the individual conformers are obtained.

  • Integration and Population Analysis: Integrate the signals corresponding to each conformer to determine their relative populations. The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the equation: ΔG° = -RTlnK, where K is the equilibrium constant (ratio of conformer populations).

Calorimetry: Techniques such as bomb calorimetry can be used to experimentally determine the enthalpy of combustion. By comparing this value to that of a strain-free reference compound, the overall strain energy of the molecule can be calculated.[4]

Computational Chemistry

Density Functional Theory (DFT) Calculations: DFT is a widely used computational method to investigate the structures, energies, and properties of molecules.[10][11] It provides a robust framework for exploring the potential energy surface of 8-oxaspiro[4.5]decan-1-one.

Computational Workflow: DFT Analysis of Conformational Stability

G cluster_0 Computational Workflow start Initial Structure Generation (e.g., from 2D sketch) conf_search Conformational Search (e.g., Molecular Mechanics) start->conf_search Generate diverse starting conformers geom_opt Geometry Optimization (DFT, e.g., B3LYP/6-31G*) conf_search->geom_opt Optimize low-energy conformers freq_calc Frequency Calculation (Confirm minima, obtain ZPE) geom_opt->freq_calc Verify stability and get thermal corrections energy_calc Single-Point Energy Calculation (Higher level of theory) freq_calc->energy_calc Refine electronic energies thermo_analysis Thermodynamic Analysis (Relative Gibbs Free Energies) energy_calc->thermo_analysis Calculate relative stabilities end Identify Most Stable Conformer(s) thermo_analysis->end

Caption: A generalized workflow for the computational investigation of conformational stability using DFT.

By performing these calculations, it is possible to:

  • Identify all stable conformers: A thorough conformational search can locate all the low-energy structures on the potential energy surface.

  • Determine relative energies: The relative Gibbs free energies of the different conformers can be calculated to predict their populations at a given temperature.

  • Quantify strain energy: The strain energy can be estimated by comparing the calculated energy of the spirocycle to that of an appropriate strain-free reference molecule.

  • Analyze stereoelectronic effects: The influence of the anomeric effect can be investigated by analyzing the geometries and orbital interactions of the stable conformers.

Synthesis and Thermodynamic Control

The synthesis of spirocycles like 8-oxaspiro[4.5]decan-1-one often involves cyclization reactions where the thermodynamic stability of the final product can dictate the stereochemical outcome. For instance, the synthesis of the related 1-oxa-8-azaspiro[4.5]decan-3-one hydrochloride involves an intramolecular cyclization to form the spirocyclic lactone ring system.[12] The reaction conditions, such as temperature and the choice of catalyst, can be manipulated to favor the formation of the thermodynamically most stable isomer.

G cluster_1 Synthetic Pathway and Thermodynamic Control precursor Acyclic Precursor kinetic Kinetic Product (Less Stable Isomer) precursor->kinetic Low Temp, Short Time thermo Thermodynamic Product (More Stable Isomer) precursor->thermo High Temp, Long Time kinetic->thermo Equilibration

Caption: Kinetic versus thermodynamic control in the synthesis of spirocycles.

Conclusion

The thermodynamic stability of 8-oxaspiro[4.5]decan-1-one is a multifaceted property arising from the interplay of ring strain, conformational preferences of the five- and six-membered rings, and the stereoelectronic influence of the anomeric effect. A comprehensive understanding of these factors is crucial for the rational design and development of novel therapeutics based on this promising spirocyclic scaffold. The judicious application of experimental techniques, particularly NMR spectroscopy, and high-level computational methods like DFT, provides the necessary tools to unravel the complex energetic landscape of this molecule. This knowledge will undoubtedly facilitate the synthesis of stereochemically defined 8-oxaspiro[4.5]decan-1-one derivatives with optimized properties for drug discovery applications.

References

  • Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. PMC. Available at: [Link]

  • Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry. Available at: [Link]

  • Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Science Publishing. Available at: [Link]

  • Anomeric effect. Wikipedia. Available at: [Link]

  • Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. Available at: [Link]

  • Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry. Available at: [Link]

  • Conformations of Cyclic Molecules | Ring Strain in 3-, 5-, and 6-Membered Rings Explained. YouTube. Available at: [Link]

  • Energetic Differences between the Five- and Six-Membered Ring Hydrocarbons: Strain Energies in the Parent and Radical Molecules. The Journal of Organic Chemistry. Available at: [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. auremn.org. Available at: [Link]

  • Anomeric Effect in Organic Chemistry. ResearchGate. Available at: [Link]

  • The Anomeric Effect and Associated Stereoelectronic Effects. ACS Publications. Available at: [Link]

  • Enantioselective Synthesis, DFT Calculations and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug R. figshare. Available at: [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available at: [Link]

  • A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts. arkat-usa.org. Available at: [Link]

  • Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. PubMed. Available at: [Link]

  • Anomeric and reverse anomeric effects in the gas phase and aqueous solution. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

  • spiro(4.5)decan-6-ol. NIST/TRC Web Thermo Tables. Available at: [Link]

  • Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias. PubMed. Available at: [Link]

  • Construction of Spiro[4.5]decanes via Annulations of Azadienes with Nazarov Reagent and DFT Studies. ResearchGate. Available at: [Link]

  • Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. PMC. Available at: [Link]

  • Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. RSC Publishing. Available at: [Link]

  • Computational Insights into the Open–Closed Equilibrium of Substituted Spiropyrans: Stability and Optical Properties. MDPI. Available at: [Link]

  • Synthesis of 6-oxa-Spiro[4.5]decane Derivatives by Merging Ring-Opening of Benzo[c]oxepines and Formal 1,2-Oxygen Migration. PubMed. Available at: [Link]

  • Spiro[4.5]decane. NIST WebBook. Available at: [Link]

  • Enthalpies of combustion and formation of [4.5], [5.5], and [5.6]spiroalkanes. ScienceDirect. Available at: [Link]

  • Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1‑Azaspiro[4.5]decanes on Drug-Resistant Leukemias. figshare. Available at: [Link]

  • Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d-Glucose: Novel Structural Motifs of Spiroacetal Natural Products. ResearchGate. Available at: [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC. Available at: [Link]

  • Computational investigation into structural, topological, electronic properties, and biological evaluation of spiro[1H-indole-3,2′-3H-1,3-benzothiazole]-2-one. ResearchGate. Available at: [Link]

  • The anomeric effect: the dominance of exchange effects in closed-shell systems. Organic & Biomolecular Chemistry. Available at: [Link]

  • Design, Synthesis and Structure-Odor Correlation of Novel Spiro[4.5]-decan-2-ones. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, Molecular Docking, and Computational Study of novel Spirothiazolidinone Compounds. ResearchGate. Available at: [Link]

  • Synthesis of a Spiroketone Intermediate Featuring a Green and Sustainable Telescoped Flow Process. ResearchGate. Available at: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. Available at: [Link]

  • Development of a short and eco-friendly asymmetric manufacturing process for Spiroketone CD 7659. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

Sources

Foundational

Synthesis Pathways and Mechanistic Insights for 8-Oxaspiro[4.5]decan-1-one Scaffolds

An In-Depth Technical Guide for Drug Development Professionals Introduction Spirocyclic compounds have garnered immense interest in modern drug discovery due to their well-defined three-dimensional architectures, which o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction Spirocyclic compounds have garnered immense interest in modern drug discovery due to their well-defined three-dimensional architectures, which often translate to improved metabolic stability and target specificity compared to flat, aromatic counterparts. Among these, the 8-oxaspiro[4.5]decan-1-one core (CAS 1380389-10-5)[1] represents a highly valuable synthetic target. As a Senior Application Scientist, I approach the construction of this framework not merely as a sequence of reagent additions, but as a carefully orchestrated cascade of thermodynamic and kinetic events.

This whitepaper provides a comprehensive literature review and technical guide on the synthesis of 8-oxaspiro[4.5]decan-1-one, focusing on the highly efficient tandem Prins/pinacol cascade, supported by quantitative data and self-validating protocols.

Core Mechanistic Pathway: The Tandem Prins/Pinacol Cascade

The most authoritative and stereoselective route to the 8-oxaspiro[4.5]decan-1-one scaffold was developed by Subba Reddy et al. (2014)[2]. This methodology employs a Lewis acid-catalyzed cascade reaction between an aldehyde and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol.

Causality Behind the Chemistry (Expertise & Experience)

The brilliance of this pathway lies in its ability to generate structural complexity in a single step.

  • Lewis Acid Activation : Boron trifluoride diethyl etherate (BF₃·OEt₂) is selected as the optimal Lewis acid. It coordinates with the aldehyde oxygen, significantly enhancing its electrophilicity. This facilitates the nucleophilic attack by the primary hydroxyl group of the cyclobutanol derivative, followed by dehydration to form a highly reactive oxocarbenium ion .

  • Prins Cyclization : The internal olefin is spatially positioned to attack the oxocarbenium ion (a 6-endo-trig or 6-exo-trig like cyclization), forming the 6-membered tetrahydropyran ring (the "oxa" portion of the spirocycle) and generating a secondary carbocation intermediate.

  • Pinacol Rearrangement : The newly formed carbocation sits adjacent to the highly strained 4-membered cyclobutane ring. Driven by the thermodynamic relief of ring strain, a 1,2-alkyl shift occurs. The cyclobutane ring expands to a 5-membered cyclopentanone ring (the "decan-1-one" portion), irreversibly driving the cascade to completion[3].

Mechanism A Aldehyde + 1-(4-hydroxybut-1-en-2-yl)cyclobutanol B Lewis Acid Activation (BF3·OEt2) A->B CH2Cl2, Argon C Oxocarbenium Ion Formation B->C -H2O D Prins Cyclization (Internal Olefin Attack) C->D E Carbocation Intermediate D->E C-C Bond Formation F Pinacol Rearrangement (Ring Expansion) E->F Relief of Ring Strain G 7-Substituted-8-oxaspiro[4.5]decan-1-one F->G Stereoselective Shift

Logical flow of the tandem Prins/Pinacol cascade mechanism.

Quantitative Data: Substrate Scope and Yields

The tandem Prins/pinacol reaction demonstrates remarkable functional group tolerance. The stereoselectivity is exceptional; the reaction yields a single diastereomer in almost all cases, as validated by nuclear Overhauser effect spectroscopy (NOESY) confirming the relative stereochemistry[3].

Table 1: Synthesis of 7-Substituted-8-oxaspiro[4.5]decan-1-ones via Prins/Pinacol Cascade

Aldehyde SubstrateProduct Yield (%)DiastereoselectivityConditions
4-Bromobenzaldehyde85%Single diastereomer10 mol% BF₃·OEt₂, CH₂Cl₂, RT
4-Chlorobenzaldehyde86%Single diastereomer10 mol% BF₃·OEt₂, CH₂Cl₂, RT
4-Cyanobenzaldehyde82%Single diastereomer10 mol% BF₃·OEt₂, CH₂Cl₂, RT
Isobutyraldehyde (Aliphatic)75%Single diastereomer10 mol% BF₃·OEt₂, CH₂Cl₂, RT
4-Bromothiophene-3-carboxaldehyde80%Single diastereomer10 mol% BF₃·OEt₂, CH₂Cl₂, RT
2,4,5-Trifluorobenzaldehyde78%Single diastereomer10 mol% BF₃·OEt₂, CH₂Cl₂, RT

(Data synthesized from Subba Reddy et al., 2014[2][4])

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol describes the 1-gram scale synthesis of 7-(4-bromophenyl)-8-oxaspiro[4.5]decan-1-one. This workflow is designed as a self-validating system: TLC monitoring ensures reaction completion, while the mild basic quench prevents acid-catalyzed degradation of the sensitive spirocyclic product.

Step-by-Step Methodology
  • Preparation : Flame-dry a round-bottom flask under an argon atmosphere. Add 1-(4-hydroxybut-1-en-2-yl)cyclobutanol (1.0 mmol) and 4-bromobenzaldehyde (1.0 mmol) to the flask.

  • Solvation : Dissolve the reactants in anhydrous dichloromethane (CH₂Cl₂, 10 mL) to ensure a moisture-free environment, which is critical to prevent premature quenching of the oxocarbenium intermediate.

  • Catalyst Initiation : Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 10 mol% of BF₃·OEt₂. The low initial temperature controls the exothermic Lewis acid-base complexation.

  • Cascade Propagation : Remove the ice bath and allow the mixture to stir at room temperature. Monitor via TLC (typically requires 2-4 hours).

  • Quenching : Once the diol is completely consumed, quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL). This neutralizes the BF₃ catalyst and halts any side reactions.

  • Extraction & Purification : Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (using an ethyl acetate/hexane gradient) to isolate the pure spirocycle[2].

Workflow S1 Preparation Dry CH2Cl2 & Argon S2 Reactant Mixing Aldehyde + Diol S1->S2 S3 Catalyst Addition 10 mol% BF3·OEt2 (0°C) S2->S3 S4 Reaction Stir at RT S3->S4 S5 Quenching Sat. NaHCO3 S4->S5 S6 Purification Chromatography S5->S6

Step-by-step experimental workflow for the synthesis of oxaspiro[4.5]decan-1-one.

Alternative and Related Spiro[4.5]decane Syntheses

While the Prins/pinacol cascade is optimal for oxaspirocycles, researchers targeting related heteroatom spirocycles—such as the 2,8-diazaspiro[4.5]decan-1-one scaffold used in WNT signaling inhibitors (e.g., CCT251545)—must employ different strategies[5].

Palladium-Mediated Cross-Coupling

For azaspirocycles, the spiro-core is often pre-assembled and subsequently functionalized. For instance, the synthesis of advanced WNT inhibitors involves sequential palladium-mediated cross-coupling reactions. Starting from a halogenated diazaspiro[4.5]decan-1-one precursor, Suzuki-Miyaura couplings using appropriate aryl boronic acids and Pd(dppf)Cl₂·CH₂Cl₂ catalyst allow for late-stage functionalization at the 3- and 5-positions of the attached pyridine rings[5]. This highlights a crucial strategic divergence: oxaspirocycles are often built de novo via cascade cyclizations, whereas azaspirocycles frequently rely on the functionalization of commercially available or easily synthesized spirocyclic imide/amide precursors.

References

  • NextSDS Chemical Database - 8-oxaspiro[4.
  • Organic & Biomolecular Chemistry - Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds (Reddy, B. V. S., et al., 2014).
  • Synfacts - Prins Reaction–Pinacol Rearrangement Route to Oxaspiro[4.5]decan-1-one (Snieckus, V., & Maheta, A., 2015).
  • Organic & Biomolecular Chemistry (RSC Publishing) - Mechanistic NMR Validation of 8-oxaspiro[4.5]decan-1-one (2014).
  • National Institutes of Health (NIH)

Sources

Exploratory

Conformational Analysis of 8-Oxaspiro[4.5]decan-1-one Rings: A Technical Guide for Drug Discovery

Executive Summary The paradigm shift in medicinal chemistry toward "escaping from flatland" has heavily prioritized the integration of sp3 -rich, three-dimensional architectures to improve target specificity and pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm shift in medicinal chemistry toward "escaping from flatland" has heavily prioritized the integration of sp3 -rich, three-dimensional architectures to improve target specificity and pharmacokinetic profiles[1]. Among these, spirocyclic scaffolds are exceptional tools for fine-tuning a molecule's conformational and physicochemical properties[2]. The 8-oxaspiro[4.5]decan-1-one ring system represents a highly optimized structural motif. By bridging a cyclopentanone ring with a tetrahydropyran ring via a single quaternary carbon[3], this scaffold achieves rigid spatial projection while the strategic 8-oxa substitution dramatically enhances aqueous solubility and mitigates lipophilicity[4].

This whitepaper provides an in-depth conformational analysis of the 8-oxaspiro[4.5]decan-1-one system, detailing its structural dynamics, thermodynamic stability, and the self-validating synthetic protocols required for its stereoselective construction.

Structural & Conformational Dynamics

The 8-oxaspiro[4.5]decan-1-one system is defined by two orthogonal rings sharing a spiro-carbon (C5). The conformational landscape is dictated by the independent yet sterically coupled dynamics of the 6-membered oxa-ring and the 5-membered ketone ring.

The Tetrahydropyran (6-Membered) Ring

The 6-membered ring predominantly adopts a chair conformation. In a standard carbo-spiro[4.5]decane, the spirocenter introduces severe steric crowding, locking the ring to prevent ring-flipping that would force the bulkier cyclopentyl moiety into an axial position. The introduction of an oxygen atom at the 8-position (para to the spirocenter) fundamentally alters the steric environment. Because oxygen lacks hydrogen substituents, the severe 1,3-diaxial interactions typically observed in cyclohexane derivatives are significantly minimized[5]. This thermodynamic relief allows the tetrahydropyran ring to accommodate bulkier substituents at the 7- or 9-positions without the severe energetic penalties normally associated with axial orientations.

The Cyclopentanone (5-Membered) Ring

The 5-membered ring undergoes rapid pseudorotation between envelope and half-chair conformations. However, the sp2 -hybridized carbonyl carbon at position 1 enforces local planarity, restricting the conformational flexibility compared to an unsubstituted cyclopentane. The spiro-linkage further biases the equilibrium, favoring an envelope conformation where the spiro-carbon (C5) serves as the "flap" out of the plane, minimizing torsional strain with the adjacent carbonyl group.

Electrostatic Tuning and Solvent Effects

The relative spatial orientation of the ether oxygen (O8) and the carbonyl oxygen (O1) creates a highly tunable dipole moment. Conformational equilibria in these polar systems are heavily influenced by solute-solvent interactions. Self-Consistent-Reaction-Field (SCRF) models and PM3 calculations demonstrate that polar solvents stabilize rotamers that maximize the net dipole moment, whereas gas-phase or lipophilic environments favor conformations that minimize electrostatic repulsion between the two dipoles[6],[7].

G A 8-Oxaspiro[4.5]decan-1-one (Spirocyclic Core) B Tetrahydropyran Ring (Chair Conformation) A->B Structural Component C Cyclopentanone Ring (Envelope/Half-Chair) A->C Structural Component D 1,3-Diaxial Interactions Minimized by Oxa-Substitution B->D Steric Relief E Dipole Moment Alignment (Carbonyl & Ether Oxygen) C->E Electrostatic Tuning

Conformational dynamics and structural components of the 8-oxaspiro[4.5]decan-1-one scaffold.

Physicochemical Profiling: The "Oxa" Advantage

The strategic replacement of a methylene group with an oxygen atom in the spirocyclic core is not merely a structural novelty; it is a calculated pharmacokinetic optimization. As demonstrated by Mykhailiuk et al., the incorporation of an oxygen atom into spirocyclic units can improve water solubility by up to 40 times while simultaneously lowering the partition coefficient (LogP)[4].

Quantitative Data Summary
PropertyCyclohexyl (Monocycle)Spiro[4.5]decane8-Oxaspiro[4.5]decan-1-one
Fraction sp3 ( Fsp3​ ) 1.001.000.89
Conformational Rigidity Low (Rapid Ring Flip)High (Spiro-locked)High (Spiro-locked)
Relative Lipophilicity (CLogP) HighVery HighModerate/Low
Aqueous Solubility PoorPoorExcellent
1,3-Diaxial Strain StandardHigh (due to spiro center)Reduced (due to 8-oxa)

Stereoselective Synthesis: The Prins/Pinacol Cascade

To leverage the 8-oxaspiro[4.5]decan-1-one scaffold in drug discovery, highly stereoselective synthetic routes are mandatory. The most efficient and elegant method to construct this core is the tandem Prins/pinacol rearrangement cascade [8],[9].

This reaction utilizes a Lewis acid to trigger the condensation of 1-(4-hydroxybut-1-en-2-yl)cyclobutanol with an aldehyde. The causality of the stereocontrol lies in the chair-like transition state of the Prins cyclization: the bulky R-group from the aldehyde strictly adopts an equatorial position to avoid the 1,3-diaxial clashes, dictating the relative stereochemistry of the resulting tetrahydropyran ring[5].

Step-by-Step Experimental Protocol

Objective: Synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones.

  • Substrate Preparation: Dissolve 1-(4-hydroxybut-1-en-2-yl)cyclobutanol (1.0 equiv) and the desired aldehyde (1.2 equiv) in anhydrous dichloromethane ( CH2​Cl2​ ) under an inert argon atmosphere.

  • Catalyst Initiation: Cool the reaction mixture to 0 °C. Dropwise, add a catalytic amount of a soft Lewis acid (e.g., InBr3​ , 10 mol%). Causality: InBr3​ provides optimal halophilic coordination to the aldehyde, facilitating oxocarbenium ion formation without inducing premature dehydration of the tertiary cyclobutanol[8].

  • Prins Cyclization: Allow the mixture to stir. The pendant alkene attacks the highly electrophilic oxocarbenium ion via a 6-endo-trig pathway. This forms the tetrahydropyran ring and generates a transient carbocation adjacent to the cyclobutane ring.

  • Pinacol Ring Expansion: The inherent ring strain of the cyclobutane drives a rapid 1,2-alkyl shift. The cyclobutane ring expands to a cyclopentanone, simultaneously quenching the carbocation and forming the quaternary spirocenter (C5).

  • Quenching & Extraction: Once TLC indicates complete consumption of the starting material, quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with CH2​Cl2​ , dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation (Stereochemical Assignment): Purify via flash chromatography. Validate the relative stereochemistry using 2D Nuclear Overhauser Effect Spectroscopy (NOESY). Crucial Check: Strong nOe correlations between the equatorial protons of the tetrahydropyran ring and the adjacent cyclopentanone protons confirm the expected syn/anti relationships dictated by the transition state[8].

G Step1 Step 1 Homoallylic Alcohol + Aldehyde Step2 Step 2 Lewis Acid Catalysis (e.g., InBr3) Step1->Step2 Step3 Step 3 Oxocarbenium Ion Formation Step2->Step3 Step4 Step 4 Prins Cyclization (Chair-like TS) Step3->Step4 C-C Bond Formation Step5 Step 5 Pinacol Rearrangement (1,2-Shift) Step4->Step5 Ring Expansion Step6 Step 6 8-Oxaspiro[4.5]decan-1-one Scaffold Step5->Step6 Stereoselective

Step-by-step mechanistic workflow of the tandem Prins/pinacol cascade reaction.

Conclusion

The 8-oxaspiro[4.5]decan-1-one scaffold is a masterclass in structural engineering for medicinal chemistry. By enforcing a rigid, non-planar geometry while utilizing the 8-oxa substitution to relieve 1,3-diaxial strain and boost aqueous solubility, this ring system overcomes the traditional limitations of lipophilic carbo-spirocycles. When synthesized via the stereochemically rigorous Prins/pinacol cascade, it provides a highly reliable, functionalizable core for next-generation drug discovery.

References

  • Solvent effect on the conformational behavior of substituted spiro[4.5]decanes and spiro[5.5]undecanes Journal of Molecular Structure: THEOCHEM URL:[Link]

  • Oxa-spirocycles: synthesis, properties and applications Chemical Science (RSC Publishing) URL:[Link]

  • Antiproliferative and antibacterial activity of some glutarimide derivatives Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery Expert Opinion on Drug Discovery (PubMed) URL:[Link]

  • A novel Lewis acid catalyzed Prins/pinacol cascade process for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Spiro(4.5)decane | C10H18 | CID 135982 PubChem - NIH URL:[Link]

  • dimethyl 4-vinyl-8-oxaspiro[4.5]decane-2,2-dicarboxylate eScholarship.org - University of California San Diego URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 8-Oxaspiro[4.5]decan-1-one as a Privileged Scaffold in Antiviral Drug Discovery

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Focus: Stereoselective synthesis, chiral resolution, and application of oxaspirocyclic scaffolds as P2 ligands in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Focus: Stereoselective synthesis, chiral resolution, and application of oxaspirocyclic scaffolds as P2 ligands in HIV-1 protease inhibitors.

Introduction & Rationale: Escaping "Flatland" in Drug Design

Modern drug discovery is increasingly moving away from planar, heavily aromatic molecules toward three-dimensional, sp³-rich architectures—a paradigm often referred to as "escaping flatland." Increasing the fraction of sp³ carbons ( Fsp3​ ) generally improves aqueous solubility, reduces off-target promiscuity, and enhances metabolic stability.

8-Oxaspiro[4.5]decan-1-one represents a highly versatile, three-dimensional spirocyclic scaffold. In recent years, it has emerged as a critical building block in the design of next-generation antiviral therapeutics, most notably as a stereochemically defined P2 ligand for HIV-1 protease (PR) inhibitors[1][2].

When incorporated into the backbone of HIV-1 PR inhibitors (such as Darunavir analogs), the oxaspirocyclic ring system precisely projects its oxygen atom and functionalized aromatic appendages into the S2 subsite of the viral protease. This specific spatial arrangement facilitates an unconventional C–H···O bond with the backbone carboxyl group of Gly48' and an N–H···π interaction, leading to subnanomolar binding affinities and potent antiviral activity against multi-drug resistant strains[1][3].

Mechanistic Insights: The Tandem Prins/Pinacol Cascade

The utility of 8-Oxaspiro[4.5]decan-1-one in structure-activity relationship (SAR) studies relies heavily on the ability to synthesize it with exquisite stereocontrol. The core scaffold is constructed via a Lewis acid-catalyzed tandem Prins/pinacol rearrangement [4][5].

Causality of Experimental Design:

  • Prins Cyclization: The reaction is initiated by the condensation of a homoallylic alcohol (e.g., 1-(4-hydroxybut-1-en-2-yl)cyclobutanol) with an aldehyde, activated by Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ). The Lewis acid is critical here; it increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alkene.

  • Pinacol Rearrangement: The resulting carbocation intermediate undergoes a spontaneous 1,2-alkyl shift (ring expansion of the cyclobutane to a cyclopentanone), driven by the relief of ring strain and the formation of a thermodynamically stable oxonium ion.

  • Stereoselectivity: The transition state geometry of the Prins cyclization is highly ordered (typically a chair-like transition state), which dictates the relative stereochemistry of the resulting oxaspirocycle, yielding a single diastereomer[3][5].

Workflow A Homoallylic Diol + Substituted Aldehyde B Lewis Acid Catalysis (BF3·OEt2, -40°C) A->B C Tandem Prins/Pinacol Cascade Reaction B->C D Racemic 8-Oxaspiro[4.5] decan-1-one Derivatives C->D E Chiral Resolution via (S)-tert-butyl sulfinamide D->E F Enantiopure P2 Ligands for HIV-1 PR Inhibitors E->F

Synthesis workflow for 8-Oxaspiro[4.5]decan-1-one based HIV-1 protease inhibitors.

Experimental Protocols

The following protocols outline the self-validating system for generating enantiopure 8-oxaspiro[4.5]decan-1-one derivatives and evaluating their biological efficacy.

Protocol 1: Diastereoselective Synthesis via Tandem Prins/Pinacol Reaction

Objective: Synthesize racemic 7-substituted-8-oxaspiro[4.5]decan-1-one.

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 1-(4-hydroxybut-1-en-2-yl)cyclobutanol (1.0 equiv, 0.5 mmol) and the desired substituted aldehyde (1.2 equiv, 0.6 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Activation: Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath.

  • Catalysis: Dropwise, add BF3​⋅OEt2​ (0.2 equiv, 0.1 mmol). Crucial Step: The slow addition prevents localized heating and suppresses competitive polymerization of the starting materials[3].

  • Monitoring: Stir the mixture at -40 °C for 30 minutes to 3 hours. Monitor the consumption of the diol via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.

  • Quenching & Extraction: Once complete, quench the reaction with saturated aqueous NaHCO3​ (10 mL) to neutralize the Lewis acid. Extract the aqueous layer with DCM ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel flash chromatography to yield the racemic 8-oxaspiro[4.5]decan-1-one derivative. Confirm diastereomeric purity (>99:1) via 1H -NMR analysis[5].

Protocol 2: Optical Resolution via Sulfinimine Formation

Objective: Resolve the racemic ketone into pure enantiomers for accurate SAR profiling.

  • Condensation: Dissolve the racemic ketone (1.0 equiv) in anhydrous THF (5 mL). Add (S) -tert-butyl sulfinamide (1.5 equiv) and Titanium(IV) ethoxide ( Ti(OEt)4​ , 2.0 equiv).

    • Causality: Ti(OEt)4​ acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward imine formation[3].

  • Separation: Reflux the mixture for 12 hours. Quench with brine, filter through a Celite pad, and extract with ethyl acetate. Purify the crude mixture via silica gel chromatography to separate the two resulting diastereomeric sulfinimines.

  • Hydrolysis: To a stirring solution of the separated sulfinimine in anhydrous THF (5 mL) at 0 °C, slowly add 3M aqueous HCl (5 mL). Stir for 3–18 hours until complete consumption is observed by TLC.

  • Isolation: Basify the mixture carefully with saturated NaHCO3​ , extract with ethyl acetate, and purify to yield the enantiopure 8-oxaspiro[4.5]decan-1-one. Absolute stereochemistry is confirmed via X-ray crystallography[2][3].

Protocol 3: HIV-1 Protease Inhibitory Assay (FRET-based)

Objective: Determine the Ki​ of the synthesized PR inhibitors.

  • Buffer Preparation: Prepare assay buffer containing 50 mM sodium acetate (pH 5.0), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.

  • Enzyme Incubation: Incubate recombinant HIV-1 protease (final concentration 2 nM) with varying concentrations of the synthesized inhibitor (0.01 nM to 100 nM) in a 96-well black microplate for 15 minutes at 37 °C.

  • Substrate Addition: Add the fluorogenic substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg) to a final concentration of 1.5 μ M.

  • Measurement: Measure the initial cleavage velocity by monitoring the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) over 10 minutes. Calculate the Ki​ using the Morrison equation for tight-binding inhibitors[6].

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) data for selected enantiopure 8-oxaspiro[4.5]decan-1-one derivatives when incorporated as P2 ligands into a Darunavir-like backbone.

Compound IDC7-Aldehyde SubstituentSynthesis Yield (%)DiastereoselectivityHIV-1 PR Ki​ (nM)Antiviral EC50​ (nM)
7a Phenyl78>99:10.85450
7c 4-Methoxyphenyl71>99:11.40>1000
7e (GRL-07524) 2,4,5-Trifluorophenyl63>99:10.22210

Data Context: Compound 7e (GRL-07524) exhibits subnanomolar affinity ( Ki​=0.22 nM) and potent antiviral activity, highlighting the critical nature of the 2,4,5-trifluorophenyl substitution in optimizing hydrophobic packing within the S2 subsite[6].

Structural Biology: Subsite Interactions

The exceptional potency of 8-oxaspiro[4.5]decan-1-one derived inhibitors is rooted in their unique binding modalities. High-resolution X-ray crystallography of GRL-07524 bound to HIV-1 PR reveals that the oxaspirocyclic P2 ligand engages in backbone binding—a strategy known to combat drug resistance because viral mutations rarely alter the protease backbone conformation[1][7].

Interaction Ligand Oxaspirocyclic P2 Ligand Gly48 Gly48' (Backbone Carboxyl) Ligand->Gly48 Unconventional C-H···O Bond S2Arom S2 Subsite Aromatic Ring Ligand->S2Arom N-H···π Interaction Asp29 Asp29 / Asp30 (Catalytic Aspartates) Ligand->Asp29 Core Hydrogen Bonding

Molecular interactions of the oxaspirocyclic P2 ligand within the HIV-1 protease S2 subsite.

The spirocyclic oxygen acts as a critical hydrogen bond acceptor, while the rigid sp³ framework forces the appended aromatic ring into an optimal trajectory for N-H···π interactions, locking the inhibitor into the active site[1].

References

  • Subba Reddy, B. V., et al. (2014): Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, RSC Publishing.[Link]

  • Ghosh, A. K., et al. (2025): Design, synthesis, evaluation and X-ray structural studies of potent HIV-1 protease inhibitors containing substituted oxaspirocyclic carbamates as the P2 ligands. European Journal of Medicinal Chemistry (OSTI / PubMed).[Link]

  • Ghosh, A. K., et al. (2006): Structure-Based Design of Novel HIV-1 Protease Inhibitors To Combat Drug Resistance. Journal of Medicinal Chemistry, ACS Publications.[Link]

Sources

Application

8-Oxaspiro[4.5]decan-1-one derivatization and functionalization techniques

Application Note: Synthesis and Functionalization of 8-Oxaspiro[4.5]decan-1-one Scaffolds for Drug Discovery Executive Summary The incorporation of spirocyclic motifs into pharmaceutical pipelines has accelerated due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Functionalization of 8-Oxaspiro[4.5]decan-1-one Scaffolds for Drug Discovery

Executive Summary

The incorporation of spirocyclic motifs into pharmaceutical pipelines has accelerated due to their high fraction of sp³ carbons ( Fsp3​ ), which enhances aqueous solubility, metabolic stability, and three-dimensional target engagement. The 8-oxaspiro[4.5]decan-1-one scaffold is a highly versatile building block in this domain. This application note details the causal mechanisms and validated protocols for the stereoselective synthesis of this scaffold via a tandem Prins/pinacol cascade, followed by its downstream functionalization into 8-oxaspiro[4.5]decan-1-amine—a critical intermediate for medicinal chemistry library generation.

Mechanistic Rationale: The Prins/Pinacol Cascade

Traditional syntheses of oxaspirocycles often suffer from lengthy multi-step sequences and poor stereocontrol. To circumvent this, researchers have developed a highly efficient Lewis acid-catalyzed tandem Prins/pinacol rearrangement [1].

The reaction utilizes 1-(4-hydroxybut-1-en-2-yl)cyclobutanol and an aldehyde. The addition of Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) serves a dual purpose: it acts as a strong Lewis acid to activate the aldehyde for nucleophilic attack by the alkene (Prins cyclization), generating a tetrahydropyran ring with a carbocation intermediate. Immediately following this, the inherent ring strain of the cyclobutanol moiety drives a 1,2-alkyl shift (pinacol rearrangement). This expands the four-membered ring into a cyclopentanone, yielding the 8-oxaspiro[4.5]decan-1-one core in a single, stereoselective cascade.

G A 1-(4-hydroxybut-1-en-2-yl)cyclobutanol + Aldehyde B Lewis Acid (BF3·OEt2) Activation Oxocarbenium Ion Formation A->B BF3·OEt2, CH2Cl2 C Prins Cyclization (Tetrahydropyran Ring Closure) B->C Intramolecular alkene attack D Pinacol Rearrangement (Cyclobutane Ring Expansion) C->D 1,2-alkyl shift (Strain release) E 7-Substituted-8-oxaspiro[4.5]decan-1-one D->E Deprotonation

Mechanistic pathway of the Prins/pinacol cascade reaction.

Reaction Scope and Quantitative Data

The Prins/pinacol cascade is highly tolerant of diverse aldehyde inputs, yielding exclusively the trans-diastereomer due to the highly ordered, chair-like transition state during the Prins cyclization. The quantitative performance of this methodology is summarized below [1].

Aldehyde ClassificationRepresentative SubstrateReaction Time (min)Isolated Yield (%)Diastereoselectivity (dr)
Aromatic Benzaldehyde3078>95:5
Aliphatic Butyraldehyde3075>95:5
Heteroaromatic Thiophene-2-carboxaldehyde3072>95:5
α,β -Unsaturated Cinnamaldehyde4568>95:5

Protocol 1: Synthesis of 7-Substituted-8-Oxaspiro[4.5]decan-1-ones

Objective: Synthesize the core spirocyclic ketone via Lewis acid catalysis.

Materials:

  • 1-(4-hydroxybut-1-en-2-yl)cyclobutanol (1.0 equiv, 0.5 mmol)

  • Aldehyde (e.g., Benzaldehyde) (1.2 equiv, 0.6 mmol)

  • BF3​⋅OEt2​ (0.3 equiv, 0.15 mmol)

  • Anhydrous Dichloromethane ( CH2​Cl2​ ), 5.0 mL

Step-by-Step Methodology:

  • Preparation: In a flame-dried 25 mL round-bottom flask purged with Argon, dissolve the cyclobutanol derivative and the aldehyde in anhydrous CH2​Cl2​ .

  • Temperature Control: Cool the reaction mixture to 0∘C using an ice-water bath.

    • Causality: Initiating the reaction at 0∘C prevents the rapid, uncontrolled polymerization of the aldehyde and suppresses competitive elimination pathways of the tertiary alcohol.

  • Catalyst Addition: Add BF3​⋅OEt2​ dropwise over 2 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 30 minutes.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexane eluent. The disappearance of the UV-active aldehyde and the emergence of a lower- Rf​ spot (visualized with p -anisaldehyde stain) validates complete conversion.

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO3​ (5 mL). Extract the aqueous layer with CH2​Cl2​ ( 3×10 mL).

    • Causality: The mild basic quench neutralizes the Lewis acid without causing base-catalyzed epimerization of the newly formed spirocyclic stereocenter.

  • Purification & Structural Validation: Dry the combined organic layers over Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography.

    • Self-Validating System: Submit the purified product for 2D NOESY NMR. The trans-relative stereochemistry is confirmed by observing specific nuclear Overhauser effect (nOe) cross-correlations (e.g., between the equatorial proton at C4 and the proton at C10) [1].

Downstream Functionalization: Reductive Amination

The C1 ketone of the 8-oxaspiro[4.5]decan-1-one scaffold is sterically hindered by the adjacent spiro-fusion. However, converting this ketone into a primary amine yields 8-oxaspiro[4.5]decan-1-amine, a highly valuable building block available commercially for drug discovery [2]. This functionalization requires a reductive amination approach that drives imine formation to completion before reduction, preventing the premature reduction of the starting ketone into a secondary alcohol.

G Step1 Step 1: Imine Formation 8-Oxaspiro[4.5]decan-1-one + NH4OAc Solvent: DCE, RT Step2 Step 2: Selective Reduction Add NaBH(OAc)3 Stir 12h, RT Step1->Step2 Step3 Step 3: Basic Quench 1N NaOH quench Extract with DCM Step2->Step3 Step4 Step 4: Amine Isolation Acid/Base Extraction Yield: 8-Oxaspiro[4.5]decan-1-amine Step3->Step4

Workflow for the reductive amination of 8-oxaspiro[4.5]decan-1-one.

Protocol 2: Synthesis of 8-Oxaspiro[4.5]decan-1-amine

Objective: Convert the spirocyclic ketone to a primary amine building block.

Materials:

  • 8-oxaspiro[4.5]decan-1-one (1.0 equiv, 1.0 mmol)

  • Ammonium acetate ( NH4​OAc ) (10.0 equiv, 10.0 mmol)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equiv, 1.5 mmol)

  • 1,2-Dichloroethane (DCE), 10.0 mL

Step-by-Step Methodology:

  • Imine Condensation: Dissolve 8-oxaspiro[4.5]decan-1-one in DCE. Add NH4​OAc and stir the suspension vigorously at room temperature for 2 hours.

    • Causality: A massive excess (10 equiv) of the ammonia source is required to drive the equilibrium toward the imine/iminium intermediate, overcoming the steric hindrance of the spirocyclic C1 position. DCE is chosen as it provides optimal solubility for both the organic substrate and the borohydride reducing agent.

  • Reduction: Add NaBH(OAc)3​ in a single portion. Stir the reaction mixture at room temperature for 12 hours.

    • Causality: NaBH(OAc)3​ is a mild reducing agent that selectively reduces iminium ions over ketones. This prevents the formation of the undesired 8-oxaspiro[4.5]decan-1-ol byproduct.

  • In-Process Validation (TLC): Spot the reaction mixture on a TLC plate. Elute with 10% Methanol/Dichloromethane. Self-Validating Step: Dip the developed plate in Ninhydrin stain and heat. The appearance of a bright pink/purple spot confirms the presence of the newly formed primary amine.

  • Quench and pH Adjustment: Quench the reaction by slowly adding 1N NaOH (10 mL) and stir for 15 minutes.

    • Validation: Test the aqueous layer with pH paper to ensure the pH>10 . This guarantees the amine is fully deprotonated (free-based) and will partition into the organic phase.

  • Extraction and Isolation: Extract the mixture with CH2​Cl2​ ( 3×15 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo to afford 8-oxaspiro[4.5]decan-1-amine [3].

References

  • Title: Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds Source: Organic & Biomolecular Chemistry, Royal Society of Chemistry (2014) URL: [Link] [1]

Method

Application Note: Catalytic Reduction Protocols for 8-Oxaspiro[4.5]decan-1-one

Chemical Context and Significance 8-Oxaspiro[4.5]decan-1-one (CAS 1380389-10-5) is a structurally rigid, highly versatile spirocyclic ketone. Traditionally synthesized via a Lewis acid-catalyzed tandem Prins/pinacol casc...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context and Significance

8-Oxaspiro[4.5]decan-1-one (CAS 1380389-10-5) is a structurally rigid, highly versatile spirocyclic ketone. Traditionally synthesized via a Lewis acid-catalyzed tandem Prins/pinacol cascade reaction from 1-(4-hydroxybut-1-en-2-yl)cyclobutanol and various aldehydes, this scaffold has become a critical building block in modern medicinal chemistry ().

Recently, the 8-oxaspiro[4.5]decan-1-one core has been utilized as a stereochemically defined P2 ligand scaffold in the development of next-generation, subnanomolar HIV-1 protease inhibitors (). The biological efficacy of these inhibitors relies entirely on the absolute stereochemistry of the spirocyclic core. Consequently, the reduction of the C1 carbonyl group to yield either 8-oxaspiro[4.5]decan-1-ol (CAS 1690751-54-2) or 8-oxaspiro[4.5]decan-1-amine (CAS 1558105-22-8) is a pivotal synthetic node that demands precise stereocontrol and high atom economy.

Mechanistic Rationale for Catalytic Reductions

While standard stoichiometric hydride reagents (e.g., NaBH₄, LiAlH₄) readily reduce the ketone, they typically yield a nearly 1:1 mixture of diastereomeric alcohols, necessitating tedious and low-yielding chromatographic separations. To bypass this bottleneck, catalytic reduction strategies offer superior control:

  • Asymmetric Transfer Hydrogenation (ATH): Utilizing a chiral ruthenium complex (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]) in a formic acid/triethylamine (TEAF) azeotrope allows for highly enantio- and diastereoselective hydride transfer. Causality: The rigid oxaspirocyclic framework creates a sterically differentiated environment. The chiral TsDPEN ligand directs the hydride specifically to the less hindered face of the carbonyl via a highly organized six-membered transition state, bypassing the thermodynamic 1:1 mixture and driving the reaction toward a single stereoisomer.

  • Catalytic Reductive Amination: The conversion to the primary amine requires the in situ formation of an imine intermediate using ammonium acetate. Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively reduces the transient C=N bond. The heterogeneous Pd surface facilitates the syn-addition of hydrogen without cleaving the sensitive ether linkage of the oxane ring, providing a robust pathway to spirocyclic amines.

Pathways Ketone 8-Oxaspiro[4.5]decan-1-one (Starting Material) Alcohol 8-Oxaspiro[4.5]decan-1-ol (Chiral Alcohol) Ketone->Alcohol Ru-ATH (HCOOH/NEt3) Amine 8-Oxaspiro[4.5]decan-1-amine (Primary Amine) Ketone->Amine Reductive Amination (Pd/C, H2, NH4OAc)

Divergent catalytic reduction pathways for 8-Oxaspiro[4.5]decan-1-one.

Experimental Protocols

Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of enantioenriched 8-oxaspiro[4.5]decan-1-ol.

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) in anhydrous dichloromethane (DCM) (2 mL/mmol substrate).

    • Causality: Argon is strictly required as oxygen degrades the active 16-electron Ru-hydride species.

  • Azeotrope Addition: Add a pre-mixed azeotrope of formic acid/triethylamine (TEAF, 5:2 ratio, 5 equivalents of formate). Stir at room temperature for 15 minutes until the solution turns deep red.

    • Causality: The TEAF mixture acts as both the hydrogen donor and the base required to generate the active ruthenium hydride catalyst.

  • Substrate Introduction: Add a solution of 8-oxaspiro[4.5]decan-1-one (1.0 equiv) in DCM dropwise.

  • Reaction Execution: Heat the mixture to 40 °C and stir for 16 hours.

  • Self-Validation Check: Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. The disappearance of the ketone mass [M+H]+155.1 and appearance of the alcohol mass [M+H]+157.1 confirms complete conversion.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (to neutralize excess formic acid). Extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc 8:2) to yield the optically pure alcohol.

Workflow Step1 1. Catalyst Activation RuCl(p-cymene)[(R,R)-TsDPEN] + TEAF Step2 2. Substrate Addition Add 8-Oxaspiro[4.5]decan-1-one Step1->Step2 Step3 3. Asymmetric Reduction Stir at 40°C for 16h Step2->Step3 Step4 4. Quench & Extract NaHCO3 (aq) / EtOAc Step3->Step4 Step5 5. Purification Silica Gel Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the Asymmetric Transfer Hydrogenation (ATH).

Protocol B: Palladium-Catalyzed Reductive Amination

Objective: Synthesis of 8-oxaspiro[4.5]decan-1-amine.

  • Imine Formation: In a round-bottom flask, dissolve 8-oxaspiro[4.5]decan-1-one (1.0 equiv) and ammonium acetate (10.0 equiv) in anhydrous methanol (0.2 M). Stir at room temperature for 2 hours.

    • Causality: A large excess of ammonium acetate drives the equilibrium toward the imine/enamine intermediate and prevents the formation of secondary amine dimers.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate).

    • Safety Note: Pd/C is highly pyrophoric when dry; add it under a gentle stream of nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon (1 atm). Stir vigorously at room temperature for 24 hours.

    • Causality: Vigorous stirring is essential to overcome the mass transfer limitations of the triphasic (solid Pd/C, liquid solvent, H₂ gas) system.

  • Self-Validation Check: Spot the reaction mixture on a silica TLC plate (eluent: 10% MeOH in DCM with 1% NH₄OH). Stain with Ninhydrin and heat. The primary amine will stain a deep purple, whereas the starting ketone is ninhydrin-inactive.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate in vacuo. Dissolve the residue in 1M NaOH (aq) and extract with DCM (3 × 15 mL). Dry the organic layers over Na₂SO₄ and concentrate to yield the primary amine.

Quantitative Data Summary

The table below summarizes the expected outcomes of various reduction strategies applied to 8-oxaspiro[4.5]decan-1-one, highlighting the superiority of catalytic methods for stereocontrol.

Reduction MethodReagents / CatalystTarget ProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
Stoichiometric Reduction NaBH₄, MeOH8-Oxaspiro[4.5]decan-1-ol>90%~ 1:1Racemic
Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(R,R)-TsDPEN], TEAF(1S)-8-Oxaspiro[4.5]decan-1-ol85-92%> 95:5> 98%
Catalytic Reductive Amination 10% Pd/C, H₂, NH₄OAc8-Oxaspiro[4.5]decan-1-amine75-82%N/ARacemic

References

  • Design, synthesis, evaluation and X-ray structural studies of potent HIV-1 protease inhibitors containing substituted oxaspirocyclic carbamates as the P2 ligands. Ghosh, A. K., Shaktah, R., Ghosh, A. K., Johnson, M. E., Bhandari, D., Amano, M., Aoki, M., Kovalevsky, A. Y., & Mitsuya, H. European Journal of Medicinal Chemistry, 297, 117880 (2025). URL:[Link]

  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Subba Reddy, B. V., Gopal Reddy, S., Ramana Reddy, M., Pal Bhadra, M., & Sarma, A. V. S. Organic & Biomolecular Chemistry, 12(37), 7257-7260 (2014). URL:[Link]

Application

The Strategic Deployment of 8-Oxaspiro[4.5]decan-1-one Scaffolds in Modern Medicinal Chemistry

Introduction: Embracing Three-Dimensionality in Drug Design In the contemporary landscape of drug discovery, there is a pronounced shift away from planar, sp2-heavy molecules towards more three-dimensional, sp3-rich scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the contemporary landscape of drug discovery, there is a pronounced shift away from planar, sp2-heavy molecules towards more three-dimensional, sp3-rich scaffolds.[1] This "escape from flatland" is driven by the pursuit of novel chemical space, improved physicochemical properties, and enhanced target engagement.[1] Spirocyclic systems, which feature two rings sharing a single atom, are at the forefront of this movement.[1][2] Their rigid, well-defined three-dimensional conformations offer a unique platform for the precise spatial orientation of functional groups, leading to improved potency and selectivity.[1]

The 8-Oxaspiro[4.5]decan-1-one core, a spiroketone, represents a particularly attractive scaffold for medicinal chemists. The inherent rigidity of the spirocyclic system, combined with the synthetic versatility of the ketone and ether functionalities, provides a foundation for the creation of diverse molecular libraries with the potential to interact with a wide array of biological targets. While direct literature on the extensive medicinal chemistry applications of 8-Oxaspiro[4.5]decan-1-one is emerging, the closely related aza-spiro[4.5]decane analogs have demonstrated significant promise in various therapeutic areas, serving as a strong predictor of the potential of this scaffold. This guide will provide detailed application notes and protocols for the synthesis and utilization of the 8-Oxaspiro[4.5]decan-1-one scaffold and its analogs in medicinal chemistry programs.

Synthesis of the 8-Oxaspiro[4.5]decan-1-one Core: A Representative Protocol

The synthesis of spiroketones can be achieved through various methodologies, often involving an intramolecular alkylation or cyclization as the key step. While a specific, detailed protocol for 8-Oxaspiro[4.5]decan-1-one is not extensively documented in peer-reviewed literature, a general and robust strategy can be adapted from the synthesis of structurally similar compounds, such as 1-Oxa-8-azaspiro[4.5]decan-3-one.[3][4] This approach typically involves the alkylation of a cyclic ketone with a suitable bifunctional reagent, followed by an intramolecular cyclization to form the spirocyclic system.

A plausible and efficient synthetic route to 8-Oxaspiro[4.5]decan-1-one would likely commence with a readily available starting material like 1,4-cyclohexanedione monoethylene ketal. The following protocol is a representative, generalized procedure based on established chemical principles for the synthesis of related spiroketones.

Protocol 1: Synthesis of 8-Oxaspiro[4.5]decan-1-one

Step 1: Alkylation of 1,4-Cyclohexanedione Monoethylene Ketal

  • Reaction Setup: To a solution of 1,4-cyclohexanedione monoethylene ketal (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (1.1 eq).

  • Enolate Formation: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Electrophilic Addition: Add a suitable three-carbon electrophile, such as 1-bromo-2-(2-bromoethoxy)ethane (1.2 eq), dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization and Ketal Deprotection

  • Cyclization Conditions: Dissolve the purified product from Step 1 in a suitable solvent, such as toluene, and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 eq).

  • Ring Formation: Heat the mixture to reflux, using a Dean-Stark apparatus to remove any water formed during the reaction, for 6-12 hours. This step facilitates both the intramolecular Williamson ether synthesis to form the oxane ring and the deprotection of the ketal.

  • Work-up: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude 8-Oxaspiro[4.5]decan-1-one by column chromatography or distillation to yield the final product.

G cluster_synthesis Synthesis of 8-Oxaspiro[4.5]decan-1-one start 1,4-Cyclohexanedione monoethylene ketal intermediate1 Alkylated Intermediate start->intermediate1 1. LDA, THF, -78°C 2. 1-bromo-2-(2-bromoethoxy)ethane product 8-Oxaspiro[4.5]decan-1-one intermediate1->product p-TsOH, Toluene, reflux

Caption: Synthetic workflow for 8-Oxaspiro[4.5]decan-1-one.

Application in Medicinal Chemistry: Learning from Analogs

The true value of a scaffold in medicinal chemistry is realized through its ability to be decorated with a variety of functional groups to probe interactions with biological targets. While specific examples for 8-Oxaspiro[4.5]decan-1-one are not abundant, the extensive research on its aza-analogs provides a clear blueprint for its potential applications.

Case Study 1: M1 Muscarinic Agonists for Alzheimer's Disease

A compelling example of the utility of the spiro[4.5]decane framework is in the development of M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[5] Researchers synthesized a series of 1-oxa-8-azaspiro[4.5]decanes and evaluated their affinity for M1 and M2 muscarinic receptors.[5]

Systematic modifications of the core structure revealed key structure-activity relationships (SAR). For instance, the introduction of a methyl group at the 2-position and a methylene group at the 3-position of the tetrahydrofuran ring led to a compound with preferential affinity for M1 over M2 receptors and potent antiamnesic activity in vivo.[5]

Table 1: Representative SAR Data for 1-Oxa-8-azaspiro[4.5]decane Analogs as Muscarinic Agonists

CompoundR1R2M1 Receptor Affinity (Ki, nM)M2 Receptor Affinity (Ki, nM)In vivo Antiamnesic Activity
17 Me=OHighHighPotent (non-selective)
18 Et=OModerateLowPotent
29 Me=CH2HighLowPotent and Selective

Data adapted from Tsukamoto et al., Chem. Pharm. Bull. 1995, 43(5), 842-853.[5]

This study highlights how the rigid spirocyclic core allows for subtle modifications to have a profound impact on biological activity and selectivity. The ketone functionality in 8-Oxaspiro[4.5]decan-1-one is a prime handle for similar derivatization strategies, such as Wittig reactions to introduce exocyclic double bonds or reductive amination to append various amine-containing side chains.

Protocol 2: Derivatization of the Ketone Moiety via Reductive Amination

This protocol describes a general procedure for the derivatization of the ketone in 8-Oxaspiro[4.5]decan-1-one to introduce a diverse range of substituents.

  • Reaction Setup: In a round-bottom flask, dissolve 8-Oxaspiro[4.5]decan-1-one (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent such as methanol or dichloroethane.

  • Imine/Enamine Formation: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the formation of the imine or enamine intermediate. Stir at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Combine the organic layers, dry, and concentrate.

  • Purification: Purify the desired amine derivative by column chromatography.

G cluster_derivatization Derivatization of 8-Oxaspiro[4.5]decan-1-one start 8-Oxaspiro[4.5] decan-1-one intermediate Imine/Enamine Intermediate start->intermediate Primary/Secondary Amine, cat. Acetic Acid product Amine-Substituted Derivative intermediate->product Sodium Triacetoxyborohydride

Caption: Reductive amination workflow for derivatization.

Case Study 2: Antihypertensive Agents

The versatility of the spiro[4.5]decane scaffold is further demonstrated in the development of antihypertensive agents. A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were synthesized and evaluated for their ability to lower blood pressure.[1] This work showed that substitutions at the 8-position with moieties like 2-(3-indolyl)ethyl led to compounds with significant antihypertensive activity, acting as α-adrenergic blockers.[1]

These findings suggest that the 8-Oxaspiro[4.5]decan-1-one scaffold could be a valuable starting point for the development of novel cardiovascular drugs. The ether oxygen at the 8-position can influence the physicochemical properties of the molecule, such as solubility and metabolic stability, in a different manner than a nitrogen atom, potentially offering advantages in drug design.

Future Outlook and Conclusion

The 8-Oxaspiro[4.5]decan-1-one scaffold is a promising, yet underexplored, platform in medicinal chemistry. The successful application of its aza-analogs in diverse therapeutic areas strongly suggests that a focused exploration of 8-Oxaspiro[4.5]decan-1-one and its derivatives could lead to the discovery of novel bioactive compounds. The synthetic accessibility of the core structure, coupled with the versatile handles for chemical modification, makes it an attractive starting point for the generation of diverse and three-dimensionally complex small molecule libraries.

As our understanding of the importance of molecular three-dimensionality in drug-target interactions continues to grow, scaffolds like 8-Oxaspiro[4.5]decan-1-one will undoubtedly play an increasingly important role in the design of the next generation of therapeutics.

References

  • Tsukamoto, S., Fujii, M., Yasunaga, T., & Matsuda, K. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-853. [Link]

  • Clark, R. D., Miller, A. B., & Smith, J. H. (1987). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 30(11), 2113-2120. [Link]

  • BenchChem. (2025). The Untapped Potential of 1-Azaspiro[3.6]decane in Medicinal Chemistry: An Application Overview Based on Analogous Scaffolds. BenchChem.
  • MDPI. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(22), 5488. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride. BenchChem.
  • BenchChem. (2025). The Untapped Potential of 1-Azaspiro[3.6]decane in Medicinal Chemistry: An Application Overview Based on Analogous Scaffolds. BenchChem.
  • MDPI. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 26(20), 6305. [Link]

  • Amanote Research. (1995). (PDF) Synthesis and Structure-Activity Studies of a Series. Amanote.
  • IRIS Unimore. (2016). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.
  • Semantic Scholar. (2021). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Semantic Scholar.
  • RSC Publishing. (2023). Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process. Reaction Chemistry & Engineering. [Link]

  • IRIS. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS.
  • PubMed. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • PubMed. (2019). Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. Molecules, 24(22), 4129. [Link]

  • ACS Publications. (2013). Structure–Activity Relationships and Discovery of a G Protein Biased μ Opioid Receptor Ligand, amine (TRV130), for the Treatment of Acute Severe Pain. Journal of Medicinal Chemistry, 56(20), 8019-8031. [Link]

  • PubChemLite. (n.d.). 8-oxaspiro[4.5]decan-1-one (C9H14O2). PubChemLite.
  • Sigma-Aldrich. (n.d.). 8-oxaspiro[4.5]decan-1-one. Sigma-Aldrich.
  • Amanote Research. (2017). (PDF)
  • Google Patents. (n.d.). CN106588899B - 6- oxaspiro [4.5] decane analog derivative, preparation method and its application in medicine that pyridyl group replaces.
  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 8-Oxaspiro[4.5]decan-1-one Synthesis

Welcome to the Technical Support Center for Spirocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when assembling the 8-oxaspiro[4.5]decan-1-one scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Spirocyclic Synthesis. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks when assembling the 8-oxaspiro[4.5]decan-1-one scaffold. This structural motif is highly valued in drug discovery—particularly in the development of HIV-1 protease inhibitors and muscarinic agonists—due to its unique conformational rigidity and predictable vector projection[1].

However, constructing a cyclopentanone fused at the alpha position to a tetrahydropyran ring is synthetically demanding. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to help you optimize your yields.

Section 1: Route Selection & Comparative Data

Spirocyclic systems are typically assembled via two primary strategies: the classical dialkylation of cyclic ketones[2] or the advanced transition-state-controlled cascade reactions[3]. Selecting the right route depends on your scale and stereochemical requirements.

Table 1: Comparative Analysis of Synthetic Routes
ParameterRoute A: PTC DialkylationRoute B: Prins/Pinacol Cascade
Primary Mechanism Enolate SN​2 AlkylationOxocarbenium formation / Ring expansion
Starting Materials Cyclopentanone, Bis(2-chloroethyl) ether1-(4-hydroxybut-1-en-2-yl)cyclobutanol, Aldehyde
Typical Yield 45–78% (Highly dependent on mixing)70–85%
Scalability High (Kilogram scale)Moderate (Gram scale)
Stereocontrol N/A (Yields the achiral core)High (Diastereoselective for 7-substituted derivatives)
Major Impurities Aldol dimers, Vinyl ethersUnrearranged Prins adducts, Epimers
Table 2: Quantitative Optimization Data for Route A (PTC Dialkylation)

Data illustrates the critical impact of phase-transfer catalysis (PTC) and interfacial mixing on suppressing side reactions.

Base / Catalyst SystemTemp (°C)Stirring Rate (rpm)Aldol Impurity (%)Isolated Yield (%)
NaH / THF (Homogeneous)2525015%42%
t-BuOK / DMSO5025028%35%
50% NaOH / TBAB (PTC)7025012%58%
50% NaOH / TBAB (PTC) 70 800 (High-Shear) < 2% 78%

Section 2: Self-Validating Experimental Protocols

Protocol A: Scalable Synthesis via Phase-Transfer Dialkylation

This protocol utilizes a biphasic system to keep the steady-state concentration of the enolate low, thereby preventing self-condensation.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel. Note: Magnetic stirring is insufficient for this protocol; high-shear mechanical stirring is required to maximize the interfacial surface area.

  • Reagent Charging: Add cyclopentanone (1.0 eq, 100 mmol), bis(2-chloroethyl) ether (1.2 eq, 120 mmol), tetrabutylammonium bromide (TBAB, 0.05 eq), and toluene (150 mL).

  • Base Addition: Set the mechanical stirrer to >800 rpm. Heat the mixture to 60 °C. Slowly add 50% w/w aqueous NaOH (4.0 eq) dropwise over 1.5 hours.

  • Cyclization: Increase the internal temperature to 70 °C and stir vigorously for 12 hours.

  • Validation Checkpoint: Sample the organic layer and analyze via GC-MS. The reaction is complete when the mono-alkylated intermediate ( m/z 190) is consumed, leaving the spirocycle ( m/z 154).

  • Workup: Cool to room temperature. Dilute with DI water (100 mL) to dissolve salts. Separate the organic layer, wash with 1M HCl (50 mL) to neutralize residual base, and wash with brine. Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via vacuum distillation.

Protocol B: Stereoselective Prins/Pinacol Cascade

This Lewis acid-catalyzed cascade is ideal for synthesizing complex, substituted 8-oxaspiro[4.5]decan-1-ones[3].

  • Setup: Flame-dry a 100 mL Schlenk flask under an argon atmosphere.

  • Reagent Charging: Dissolve 1-(4-hydroxybut-1-en-2-yl)cyclobutanol (1.0 eq, 10 mmol) and the target aldehyde (1.1 eq) in strictly anhydrous CH2​Cl2​ (100 mL, 0.1 M).

  • Activation: Submerge the flask in a dry ice/acetonitrile bath to reach exactly -40 °C.

  • Catalysis: Add BF3​⋅OEt2​ (0.2 eq) dropwise down the side of the flask. Stir at -40 °C for 2 hours.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 8:2) should show the disappearance of the aldehyde and the formation of a single major UV-active spot (if using an aromatic aldehyde).

  • Quench & Workup: Quench the reaction while still at -40 °C by adding 10 mL of saturated aqueous NaHCO3​ . Allow it to warm to room temperature. Extract with CH2​Cl2​ , dry over MgSO4​ , and purify via silica gel flash chromatography.

Section 3: Troubleshooting Guides & FAQs

Q1: During the dialkylation of cyclopentanone (Route A), I am observing massive amounts of aldol condensation products. How do I fix this? A: Cyclopentanone is highly prone to self-condensation. In a homogeneous basic solution, the enolate is in equilibrium with the unreacted ketone, leading to rapid bimolecular aldol addition. The Fix: Switch to the PTC conditions outlined in Protocol A. By using a biphasic system (50% NaOH / Toluene), the enolate is generated at the aqueous-organic interface and immediately extracted into the organic phase by the TBA+ cation. The high local concentration of the alkyl halide in the organic phase ensures that the SN​2 alkylation outcompetes the aldol condensation. Ensure your stirring rate is >800 rpm to maximize the interfacial area.

Q2: I am seeing a lot of vinyl ether formation in Route A. What causes this? A: Vinyl ether formation is a classic symptom of base-promoted E2 elimination of the bis(2-chloroethyl) ether. This is exacerbated by using overly strong, non-nucleophilic bases (like LDA) or by letting the reaction temperature exceed 85 °C. The activation energy for E2 elimination is higher than for SN​2 alkylation; therefore, strict temperature control at 70 °C is critical to kinetically favor the desired C-alkylation over elimination[2].

Q3: In the Prins/Pinacol route (Route B), my reaction stalls, and I isolate an intermediate instead of the final spirocycle. Why? A: The pinacol rearrangement involves the migration of a carbon-carbon bond to resolve a secondary carbocation into a more stable oxonium ion. If the Lewis acid ( BF3​⋅OEt2​ ) concentration is too low, or if moisture is present, the intermediate oxocarbenium ion may be trapped by adventitious nucleophiles (like water) before the 4-to-5 ring expansion can occur[3]. Ensure your CH2​Cl2​ is freshly distilled over calcium hydride and strictly maintain the 0.2 eq of BF3​⋅OEt2​ .

Q4: My Prins/pinacol cascade yields a complex mixture of diastereomers. How can I improve the stereoselectivity? A: The stereochemical outcome is heavily dependent on the highly ordered, chair-like transition state of the initial Prins cyclization. If the reaction is initiated at room temperature, the rapid exotherm scrambles the stereocenters. You must initiate the reaction at -40 °C. The low temperature locks the conformation, ensuring the R-group of the aldehyde adopts an equatorial position prior to the pinacol ring expansion.

Section 4: Mechanistic & Workflow Visualizations

Workflow Start 8-Oxaspiro[4.5]decan-1-one Synthesis RouteA Route A: Dialkylation (Cyclopentanone + Ether) Start->RouteA RouteB Route B: Prins/Pinacol (Cyclobutanol + Aldehyde) Start->RouteB CondA PTC Conditions (50% NaOH, TBAB, 70°C) RouteA->CondA CondB Lewis Acid Catalysis (BF3·OEt2, CH2Cl2, -40°C) RouteB->CondB IssueA Issue: Aldol Side-Products CondA->IssueA IssueB Issue: Incomplete Rearrangement CondB->IssueB FixA Fix: High-shear stirring, maintain strict 70°C IssueA->FixA FixB Fix: Optimize BF3·OEt2 eq, prevent rapid exotherm IssueB->FixB Yield Optimized Yield (>75%) FixA->Yield FixB->Yield

Troubleshooting decision tree for 8-Oxaspiro[4.5]decan-1-one synthesis.

Mechanism N1 Homoallylic Alcohol + Aldehyde N2 Oxocarbenium Ion Formation N1->N2 N3 Prins Cyclization (Tetrahydropyran forms) N2->N3 N4 Carbocation at Cyclobutane N3->N4 N5 Pinacol Rearrangement (Ring Expansion) N4->N5 N6 8-Oxaspiro[4.5]decan-1-one N5->N6

Mechanistic pathway of the Lewis acid-catalyzed Prins/pinacol cascade.

References
  • Graphical Abstract - OSTI (Synthesis of MTPA derivatives and oxaspirocyclic ligands)
  • Source: rsc.
  • Technical Support Center: Synthesis of 1-Oxa-8-azaspiro[4.
  • Source: mdpi.

Sources

Optimization

troubleshooting 8-Oxaspiro[4.5]decan-1-one solubility in organic solvents

Introduction This technical guide is designed for researchers, scientists, and drug development professionals who are working with 8-Oxaspiro[4.5]decan-1-one. The spirocyclic core of this molecule, containing both a keto...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals who are working with 8-Oxaspiro[4.5]decan-1-one. The spirocyclic core of this molecule, containing both a ketone and an ether functional group, presents a unique solubility profile that can be challenging to predict. This document provides a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. The advice herein is grounded in established principles of physical organic chemistry and backed by data from analogous compounds.

Physicochemical Properties of 8-Oxaspiro[4.5]decan-1-one

PropertyValue/InformationSource
Molecular Formula C₉H₁₄O₂[1]
CAS Number 1380389-10-5[2]
Monoisotopic Mass 154.09938 Da[1]
Predicted XlogP 0.6[1]
Key Functional Groups Ketone, Ether (Tetrahydropyran ring)N/A

The predicted XlogP value of 0.6 suggests that 8-Oxaspiro[4.5]decan-1-one is a moderately polar compound, with a slight preference for lipophilic environments over highly aqueous ones. The presence of the ketone and ether moieties provides sites for hydrogen bond acceptance, which will influence its solubility in protic solvents.

Estimated Solubility of 8-Oxaspiro[4.5]decan-1-one in Common Organic Solvents

Direct, experimentally-verified solubility data for 8-Oxaspiro[4.5]decan-1-one is not widely available in the literature. However, by examining the solubility of the structurally similar compound, 1-Oxaspiro[4.5]decan-2-one (CAS 699-61-6), we can establish a reliable estimate of its behavior.[3] The primary difference is the position of the carbonyl group on the five-membered ring versus the six-membered ring, which is expected to have a minor impact on its overall solubility profile.

SolventSolvent TypePredicted Solubility (g/L at 25°C)Rationale for Solubility
Dimethylformamide (DMF) Polar Aprotic> 1000High polarity and hydrogen bond accepting capabilities.
Tetrahydrofuran (THF) Polar Aprotic> 1000Structurally similar to the tetrahydropyran ring of the solute.
Acetone Polar Aprotic> 1000Good polarity matching.
Acetonitrile Polar Aprotic~990High polarity.
Ethyl Acetate Polar Aprotic~890Good balance of polarity.
Methanol Polar Protic~650Capable of hydrogen bonding.
Ethanol Polar Protic~500Good general-purpose solvent.
Isopropanol Polar Protic~460Slightly less polar than ethanol.
Toluene Non-polar~430Soluble due to non-polar hydrocarbon backbone.
Chloroform Non-polarSolubleBased on data for 1,4-Dioxaspiro[4.5]decan-8-one.[4]
n-Butanol Polar Protic~340Longer alkyl chain reduces polarity.
Water Polar Protic~2Low solubility expected due to hydrocarbon scaffold.[3]

Troubleshooting Flowchart for Solubility Issues

This flowchart provides a systematic approach to resolving common solubility challenges.

Solubility_Troubleshooting start Start: Compound is insoluble or has low solubility in chosen solvent. check_polarity Is the solvent polarity appropriate? Polar Aprotic (e.g., Acetone, THF, DMF)? Polar Protic (e.g., Ethanol, Methanol)? Non-polar (e.g., Toluene, Hexane)? start->check_polarity increase_polarity Increase solvent polarity. Try Methanol or Ethanol. check_polarity->increase_polarity No, trying non-polar for a polar molecule. decrease_polarity Decrease solvent polarity. Try Toluene or Dichloromethane. check_polarity->decrease_polarity No, trying polar for a non-polar molecule. apply_energy Has energy been applied to the system? check_polarity->apply_energy Yes increase_polarity->apply_energy decrease_polarity->apply_energy heat_sonicate Gently heat the mixture (e.g., to 40-50°C) or use an ultrasonic bath. apply_energy->heat_sonicate No check_concentration Is the concentration too high? apply_energy->check_concentration Yes heat_sonicate->check_concentration dilute Prepare a more dilute solution or perform a serial dilution. check_concentration->dilute Yes solvent_mixture Consider a co-solvent system. (e.g., Toluene/Ethanol or DCM/Methanol). check_concentration->solvent_mixture No success Success: Compound Dissolved dilute->success solvent_mixture->success failure Further investigation needed. Consider exotic solvents or consult literature for similar structures. solvent_mixture->failure

Caption: A step-by-step guide to troubleshooting solubility.

Frequently Asked Questions (FAQs)

Q1: I am trying to dissolve 8-Oxaspiro[4.5]decan-1-one in hexane and it is not dissolving. Why is this?

A1: Hexane is a non-polar solvent. Based on its structure, which includes a ketone and an ether group, 8-Oxaspiro[4.5]decan-1-one is a moderately polar molecule. According to the principle of "like dissolves like," a polar or moderately polar solute will have poor solubility in a non-polar solvent. The intermolecular forces between the hexane molecules (van der Waals forces) are not strong enough to overcome the dipole-dipole interactions of the spiro-compound. You should choose a more polar solvent.

Q2: What is the best starting solvent for dissolving this compound?

A2: Based on the estimated solubility data from its analogue, polar aprotic solvents are an excellent starting point.[3] We recommend trying acetone , tetrahydrofuran (THF) , or ethyl acetate . These solvents are not capable of hydrogen bond donation, but they are excellent hydrogen bond acceptors and have a polarity that is well-matched to the solute.

Q3: My compound has formed an oil or a separate liquid phase in water. What does this mean?

A3: This indicates that the compound is immiscible with water and has very low solubility. The estimated water solubility is only around 2 g/L.[3] To dissolve it in an aqueous system, you will likely need to use a co-solvent. Start by dissolving the compound in a water-miscible organic solvent like ethanol or methanol, and then slowly add this solution to the aqueous phase with vigorous stirring. Be aware that the compound may precipitate if the final concentration of the organic solvent is too low.

Q4: I have dissolved the compound with heating, but it crashed out of solution upon cooling. How can I prevent this?

A4: This is a classic sign of a supersaturated solution, where the solubility is significantly dependent on temperature. You have a few options:

  • Work at an elevated temperature: If your experimental conditions allow, maintain the temperature at which the compound remains dissolved.

  • Use a co-solvent: Adding a small amount of a stronger solvent (a "good" solvent) to your primary solvent (a "poor" solvent) can increase the overall solvating power of the system and keep the compound in solution at lower temperatures. For example, if your primary solvent is isopropanol, adding a small percentage of THF or acetone could help.

  • Decrease the concentration: The most straightforward solution is to work with a more dilute solution that is below the saturation point at room temperature.

Q5: Are there any solvent compatibility issues I should be aware of?

A5: 8-Oxaspiro[4.5]decan-1-one is generally stable. However, under strongly acidic or basic conditions, the ether and ketone functionalities could potentially undergo hydrolysis or other reactions, especially at elevated temperatures over long periods. For most standard applications in organic solvents, this is not a concern.

Experimental Protocol: Gravimetric Determination of Solubility

This protocol outlines a standard "shake-flask" method for accurately determining the solubility of 8-Oxaspiro[4.5]decan-1-one in a given organic solvent.

Materials:

  • 8-Oxaspiro[4.5]decan-1-one

  • Chosen organic solvent (analytical grade)

  • Scintillation vials or other sealable glass vials

  • Analytical balance

  • Orbital shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Syringe filters (0.22 µm, ensure compatibility with your solvent)

  • Pre-weighed collection vials

Procedure:

  • Preparation: Add an excess amount of 8-Oxaspiro[4.5]decan-1-one to a scintillation vial. "Excess" means adding enough solid so that a visible amount remains undissolved after equilibration.

  • Solvent Addition: Add a known volume of the chosen organic solvent to the vial (e.g., 5.0 mL).

  • Equilibration: Seal the vial tightly. Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours. This extended time ensures that the solution reaches equilibrium.

  • Phase Separation: After equilibration, let the vial stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the solid at the bottom.

  • Filtration: Attach a 0.22 µm syringe filter and dispense the solution into a pre-weighed collection vial. This step is critical to remove any microscopic, undissolved particles.

  • Solvent Evaporation: Place the collection vial in a fume hood or use a rotary evaporator to slowly and completely remove the solvent.

  • Mass Determination: Once the solvent is fully evaporated, weigh the collection vial containing the dried, dissolved solid.

  • Calculation:

    • Mass of dissolved solid = (Final weight of vial + solid) - (Initial weight of empty vial)

    • Solubility (g/L) = (Mass of dissolved solid in g) / (Volume of supernatant sampled in L)

References

  • ResearchGate. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Available from: [Link]

  • ACS Publications. Prediction of Aqueous Solubility for a Diverse Set of Heteroatom-Containing Organic Compounds Using a Quantitative Structure−Property Relationship. Journal of Chemical Information and Modeling. Available from: [Link]

  • ACS Publications. Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available from: [Link]

  • Bentham Science. Solubility in Pharmaceutical R&D: Predictions and Reality. Available from: [Link]

  • NextSDS. 8-oxaspiro[4.5]decan-1-ol — Chemical Substance Information. Available from: [Link]

  • PubChemLite. 8-oxaspiro[4.5]decan-1-one (C9H14O2). Available from: [Link]

  • NextSDS. 8-oxaspiro[4.5]decane-1-carboxylic acid — Chemical Substance Information. Available from: [Link]

  • NextSDS. 8-oxaspiro[4.5]decan-1-one — Chemical Substance Information. Available from: [Link]

  • Scent.vn. 1-Oxaspiro[4.5]decan-2-one CAS# 699-61-6. Available from: [Link]

  • PubChem. 8-Azaspiro(4.5)decane | C9H17N | CID 437152. Available from: [Link]

  • PubChemLite. 8-oxaspiro[4.5]decan-1-ol (C9H16O2). Available from: [Link]

  • PubChemLite. 8-oxaspiro[4.5]decane-1-carboxylic acid (C10H16O3). Available from: [Link]

  • OSTI.gov. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. Available from: [Link]

  • PMC. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available from: [Link]

  • PubChem. Spiro[4.5]decan-1-one | C10H16O | CID 556398. Available from: [Link]

  • Chemspace. 1-propyl-8-oxaspiro[4.5]decan-1-ol - C12H22O2 | CSSB00014589008. Available from: [Link]

Sources

Troubleshooting

preventing side reactions during 8-Oxaspiro[4.5]decan-1-one oxidation

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of oxidizing 8-Oxaspiro[4.5]decan-1-one. As a Senior Application Scientist, this resource synthesizes es...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of oxidizing 8-Oxaspiro[4.5]decan-1-one. As a Senior Application Scientist, this resource synthesizes established chemical principles with practical, field-proven insights to help you anticipate and resolve challenges in your synthetic workflow.

Introduction to the Baeyer-Villiger Oxidation of 8-Oxaspiro[4.5]decan-1-one

The conversion of 8-Oxaspiro[4.5]decan-1-one to its corresponding lactone is most effectively achieved through the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, expanding the ring to form a seven-membered lactone.[1][2] The regioselectivity of this reaction is a critical consideration, as is the potential for side reactions that can impact yield and purity.

The general mechanism proceeds via the formation of a Criegee intermediate, with the migratory aptitude of the adjacent carbon atoms dictating the point of oxygen insertion.[3][4] For 8-Oxaspiro[4.5]decan-1-one, the two possible products are the result of migration of either the spirocyclic quaternary carbon or the methylene carbon of the cyclopentanone ring.

Below is a troubleshooting guide and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

Issue 1: Low or No Conversion of the Starting Material

Question: I have set up my Baeyer-Villiger oxidation of 8-Oxaspiro[4.5]decan-1-one, but upon analysis (TLC, GC-MS), I see mostly unreacted starting material. What are the likely causes and how can I resolve this?

Answer:

Low or no conversion in a Baeyer-Villiger oxidation can stem from several factors, primarily related to the reactivity of the oxidizing agent and the reaction conditions.

Possible Causes and Solutions:

Cause Explanation Recommended Action
Insufficiently Reactive Oxidant The chosen peroxyacid or peroxide may not be strong enough to oxidize the ketone under the applied conditions. The reactivity of common oxidants follows the trend: CF3CO3H > p-NO2C6H4CO3H > m-CPBA > CH3CO3H > H2O2.[4]1. Switch to a more reactive peroxyacid: If using peracetic acid, consider switching to meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid (TFPAA).[2] 2. Activate hydrogen peroxide: If using hydrogen peroxide, ensure the presence of a suitable Lewis acid (e.g., Sc(OTf)3, BF3·OEt2) or Brønsted acid to enhance its oxidizing power.[5][6]
Inadequate Reaction Temperature The reaction may be too slow at the current temperature.Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC. Be cautious, as higher temperatures can also promote side reactions.
Decomposition of the Oxidant Peroxyacids can be unstable, especially if old or improperly stored.Use a freshly opened or recently purchased batch of the oxidizing agent. The activity of m-CPBA can be determined by iodometric titration.
Presence of Inhibitors Trace impurities in the solvent or on the glassware can quench the oxidant.Ensure all glassware is thoroughly dried and use anhydrous, high-purity solvents.
Issue 2: Formation of an Unexpected Regioisomer

Question: The Baeyer-Villiger oxidation of 8-Oxaspiro[4.5]decan-1-one is expected to yield one major lactone product. However, I am observing a mixture of two isomeric lactones. Why is this happening and can I control the regioselectivity?

Answer:

The formation of regioisomers is governed by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the more substituted carbon atom preferentially migrates.[1][4][7] In the case of 8-Oxaspiro[4.5]decan-1-one, the competition is between the migration of the tertiary spiro-carbon and the secondary methylene carbon.

Analysis of Regioselectivity:

Based on established migratory aptitude rules (tertiary alkyl > secondary alkyl), the expected major product is the lactone formed from the migration of the more substituted spirocyclic carbon.[1][7] However, steric and electronic factors can sometimes lead to the formation of the other isomer.[8] The presence of the ether oxygen in the spirocycle might also exert a subtle electronic influence on the migratory aptitude.

Strategies to Enhance Regioselectivity:

  • Choice of Catalyst: Certain Lewis acids have been shown to influence the regioselectivity of the Baeyer-Villiger oxidation.[9] Experimenting with different Lewis acids (e.g., SnCl4, TiCl4) in combination with hydrogen peroxide may favor one isomer over the other.

  • Enzymatic Oxidation: Biocatalytic Baeyer-Villiger oxidations using monooxygenases can exhibit high regioselectivity, often differing from that of chemical oxidants.[3][10]

Issue 3: Presence of a Significant Amount of a More Polar By-product

Question: My reaction seems to have worked, but I have a significant amount of a highly polar by-product that is difficult to separate from my desired lactone. What is this impurity and how can I prevent its formation?

Answer:

The most common polar by-product in Baeyer-Villiger oxidations of cyclic ketones is the corresponding hydroxy acid, formed from the hydrolysis of the lactone product.[11][12]

dot

Lactone Desired Lactone Product HydroxyAcid Hydroxy Acid By-product Lactone->HydroxyAcid Hydrolysis Water Water (present in reagents or atmosphere) Hydrolysis Hydrolysis

Caption: Formation of hydroxy acid by-product from lactone hydrolysis.

Prevention and Mitigation Strategies:

Strategy Explanation Implementation
Anhydrous Conditions Minimizing the presence of water will suppress the hydrolysis of the lactone.1. Use anhydrous solvents. 2. Dry the starting ketone and glassware thoroughly. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Buffered Conditions Maintaining a neutral or slightly acidic pH can prevent base- or acid-catalyzed hydrolysis.When using oxidants like Oxone, which can create acidic conditions, a buffered aqueous solution (e.g., NaH2PO4/Na2HPO4 at pH 7) can be employed to prevent lactone hydrolysis.[11][12]
Modified Work-up A non-aqueous work-up can prevent hydrolysis during product isolation.After the reaction is complete, quench any remaining oxidant with a reducing agent (e.g., sodium thiosulfate solution), then extract the product into an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic by-products, followed by brine. Dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na2SO4 or MgSO4) before concentrating.
Immediate Purification Prompt purification of the crude product will minimize the time the lactone is exposed to potential sources of moisture.Proceed with column chromatography as soon as possible after the work-up.

Frequently Asked Questions (FAQs)

Q1: Which oxidizing agent is best for the Baeyer-Villiger oxidation of 8-Oxaspiro[4.5]decan-1-one?

There is no single "best" oxidant, as the optimal choice depends on factors like desired reactivity, safety, and cost.

  • m-CPBA: A reliable and commonly used reagent with good reactivity.[4] It is, however, potentially explosive and requires careful handling.

  • Hydrogen Peroxide with a Lewis Acid: A greener and more cost-effective option.[6][13] The reaction requires careful optimization of the Lewis acid catalyst and reaction conditions.

  • Oxone® (Potassium Peroxymonosulfate): A stable, inexpensive, and environmentally friendly oxidant.[11][12] It is often used in a buffered aqueous solution to prevent side reactions.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.[14]

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation between the starting ketone and the product lactone. The lactone should have a slightly higher Rf value than the starting ketone.

  • Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.

Q3: What are the expected spectroscopic signatures of the product lactone?

  • Infrared (IR) Spectroscopy: The most prominent feature will be the carbonyl (C=O) stretch of the lactone, which typically appears at a higher wavenumber (around 1735-1750 cm⁻¹) than the starting ketone (around 1705-1725 cm⁻¹).[15]

  • ¹H NMR Spectroscopy: The protons alpha to the newly formed ester oxygen will be shifted downfield compared to their positions in the starting material.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the lactone will appear in the range of 170-185 ppm, while the carbonyl carbon of the starting ketone is typically found further downfield (200-220 ppm).[15]

Experimental Protocols

Protocol 1: Oxidation with m-CPBA

This protocol is a general guideline and may require optimization.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 8-Oxaspiro[4.5]decan-1-one (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reaction: Cool the solution to 0 °C. Add m-CPBA (1.2-1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of Na2S2O3, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[14]

Protocol 2: Oxidation with Oxone®

This protocol is adapted from a green chemistry approach for the oxidation of cyclic ketones.[11][12]

  • Preparation: Prepare a 1 M aqueous buffer solution of NaH2PO4/Na2HPO4 (pH 7). Dissolve Oxone® (2.0-3.0 eq) in the buffer solution.

  • Reaction: Add the 8-Oxaspiro[4.5]decan-1-one (1.0 eq) to the Oxone® solution and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by taking small aliquots of the reaction mixture, extracting with ethyl acetate, and analyzing by TLC.

  • Work-up: Upon completion, extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

dot

cluster_Troubleshooting Troubleshooting Workflow cluster_Solutions_Conversion Solutions for Low Conversion cluster_Solutions_Isomer Solutions for Regioisomer cluster_Solutions_Byproduct Solutions for By-product Start Reaction Issue Identified LowConversion Low/No Conversion Start->LowConversion WrongIsomer Wrong Regioisomer Start->WrongIsomer Byproduct Polar By-product Start->Byproduct IncreaseReactivity Increase Oxidant Reactivity LowConversion->IncreaseReactivity Check IncreaseTemp Increase Temperature LowConversion->IncreaseTemp Check FreshReagent Use Fresh Reagent LowConversion->FreshReagent Check ChangeCatalyst Change Lewis Acid Catalyst WrongIsomer->ChangeCatalyst Try EnzymaticOx Use Enzymatic Oxidation WrongIsomer->EnzymaticOx Consider Anhydrous Use Anhydrous Conditions Byproduct->Anhydrous Implement Buffered Use Buffered System Byproduct->Buffered Implement NonAqueousWorkup Non-Aqueous Work-up Byproduct->NonAqueousWorkup Implement

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of 8-Oxaspiro[4.5]decan-1-one Derivatives

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. 8-Oxaspiro[4.5]decan-1-one derivatives are conformationally restricted, privileged pharmacophores frequently utilized in the development of HIV-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. 8-Oxaspiro[4.5]decan-1-one derivatives are conformationally restricted, privileged pharmacophores frequently utilized in the development of HIV-1 protease inhibitors and M1 muscarinic agonists [1, 2]. However, constructing these sterically demanding spirocenters while maintaining strict stereocontrol presents significant synthetic challenges.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to resolve common stereoselectivity and resolution issues encountered during the tandem Prins/pinacol cascade and subsequent chiral resolutions.

Module 1: Troubleshooting the Prins/Pinacol Cascade

The most efficient route to the 8-oxaspiro[4.5]decan-1-one core is the tandem Prins/pinacol reaction between 1-(4-hydroxybut-1-en-2-yl)cyclobutanol and an aldehyde. Stereoselectivity issues here dictate the success of the entire synthetic campaign.

Frequently Asked Questions (FAQs)

Q: During the Prins/pinacol cascade, I am getting a poor diastereomeric ratio (d.r. < 80:20) of cis and trans isomers at the C7 position. How do I force the reaction to yield a single diastereomer? A: The stereocenter at C7 is established during the initial Prins cyclization. Poor diastereoselectivity indicates that the oxocarbenium intermediate is not conformationally restricted. This is primarily a thermodynamic control issue. If the temperature is too high, competing non-concerted pathways emerge. Lowering the reaction temperature strictly to -40 °C using BF3​⋅OEt2​ ensures the bulky substituent of the aldehyde adopts an equatorial position in the lowest-energy chair-like transition state, driving the d.r. to >99:1 [3].

Q: My cyclobutanol starting material is degrading, leading to low yields and complex mixtures. What is causing this? A: This is caused by Lewis acid over-activation. Strong Lewis acids (like TiCl4​ ) or using stoichiometric amounts of BF3​⋅OEt2​ leads to premature ring-opening of the cyclobutanol or elimination of the homoallylic alcohol before the aldehyde can be engaged. You must use strictly sub-stoichiometric amounts (0.2 equivalents) of a moderate Lewis acid to balance activation and substrate stability.

Q: Why am I observing epimerization at the C2 position of the spiro ring after isolation? A: The α -protons of the spiro-fused cyclopentanone ring (C2) are acidic. Prolonged exposure to basic conditions during workup (e.g., using NaOH ) or purification on highly basic alumina triggers enolization, leading to epimerization and loss of stereochemical integrity. Always quench with mild aqueous NaHCO3​ and use standard, slightly acidic silica gel for chromatography.

Mechanistic Pathway

PrinsPinacol A Homoallylic Alcohol + Aldehyde B Oxocarbenium Intermediate A->B BF3·OEt2 (-40 °C) C Prins Cyclization (Chair-like TS) B->C Intramolecular Attack D Pinacol Rearrangement (Ring Expansion) C->D 1,2-Alkyl Shift E 7-Substituted 8-Oxaspiro[4.5]decan-1-one D->E Stereoselective Formation

Fig 1. Mechanism of the tandem Prins/pinacol cascade for stereoselective oxaspirocycle formation.

Quantitative Optimization Data

Table 1: Effects of Lewis Acid and Temperature on the Prins/Pinacol Cascade

EntryLewis Acid (0.2 eq)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1 TiCl4​ CH2​Cl2​ 04560:40
2 InCl3​ CH2​Cl2​ 255575:25
3 BF3​⋅OEt2​ CH2​Cl2​ 07285:15
4 BF3​⋅OEt2​ CH2​Cl2​ -40 88 >99:1

Note: Data demonstrates the critical causality between temperature control and the concerted 1,2-alkyl shift required for high stereoselectivity.

Module 2: Chiral Resolution & Enantiomeric Purity

Because the Prins/pinacol reaction yields a racemic mixture of diastereomerically pure ketones, optical resolution is required to isolate the enantiopure (R)- or (S)-spirocycles.

Frequently Asked Questions (FAQs)

Q: My optical resolution using (S)-tert-butyl sulfinamide (Ellman's auxiliary) is stalling with incomplete imine formation. How can I drive this to completion? A: The spiro-fused ketone at C1 is highly sterically hindered by the adjacent quaternary spiro carbon. Standard drying agents (like MgSO4​ ) or mild Lewis acids are insufficient to drive the condensation. You must use Ti(OEt)4​ in tetrahydrofuran (THF). Ti(OEt)4​ acts dually as a potent Lewis acid to activate the recalcitrant ketone and as an irreversible water scavenger to push the equilibrium toward the sulfinimine [3].

Q: How do I definitively assign the relative stereochemistry of the isolated diastereomer? A: Rely on 2D NMR, specifically NOESY (Nuclear Overhauser Effect Spectroscopy). You must look for spatial nOe correlations between the equatorial proton at C4 and the proton at C7. A strong correlation confirms the relative cis relationship across the spiro ring system.

Resolution Workflow

Resolution N1 Racemic 8-Oxaspiro[4.5]decan-1-one N2 Condensation with (S)-tert-butyl sulfinamide (Ti(OEt)4, THF) N1->N2 N3 Diastereomeric Sulfinimines (Separable via Chromatography) N2->N3 High Yield >90% N4 Acidic Hydrolysis (HCl / MeOH) N3->N4 Isolate desired diastereomer N5 Enantiopure 8-Oxaspiro[4.5]decan-1-one N4->N5 Cleavage of Auxiliary

Fig 2. Workflow for the optical resolution of racemic oxaspirocycles using Ellman's auxiliary.

Module 3: Validated Experimental Methodologies

Protocol 1: Highly Diastereoselective Prins/Pinacol Cascade

This protocol is self-validating; the appearance of a single spot on TLC with an Rf ~0.4 (Hexanes/EtOAc 8:2) confirms the suppression of side reactions.

  • Preparation : Flame-dry a round-bottom flask under nitrogen. Add 1-(4-hydroxybut-1-en-2-yl)cyclobutanol (1.0 equiv) and the desired aldehyde (1.2 equiv) in anhydrous CH2​Cl2​ (0.1 M).

  • Thermal Control : Submerge the reaction vessel in a dry ice/acetonitrile bath and allow it to equilibrate to exactly -40 °C. Causality: This temperature locks the transition state, preventing the formation of the trans-diastereomer.

  • Activation : Syringe in BF3​⋅OEt2​ (0.2 equiv) dropwise over 5 minutes.

  • Monitoring : Stir for 30–120 minutes. Monitor via TLC until the complete consumption of the homoallylic alcohol is observed.

  • Quenching : Quench the reaction strictly at -40 °C using saturated aqueous NaHCO3​ (prevents acid-catalyzed epimerization), then allow the mixture to warm to room temperature.

  • Workup & Purification : Extract with CH2​Cl2​ , dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography.

Protocol 2: Optical Resolution via Ellman’s Auxiliary
  • Imine Condensation : Dissolve the racemic 8-oxaspiro[4.5]decan-1-one (1.0 equiv) and (S)-tert-butyl sulfinamide (2.0 equiv) in anhydrous THF (0.2 M).

  • Water Scavenging : Add Ti(OEt)4​ (4.0 equiv) in one portion. Causality: The high equivalents of titanium overcome the severe steric hindrance at the C1 spiro-center.

  • Reflux : Heat the mixture to 70 °C for 24 hours under a nitrogen atmosphere.

  • Separation : Cool to room temperature, quench with brine (causes precipitation of titanium salts), filter through a pad of Celite, and extract with EtOAc. Separate the resulting diastereomeric sulfinimines using high-resolution silica gel chromatography.

  • Auxiliary Cleavage : Treat the isolated, enantiopure sulfinimine with 4M HCl in MeOH for 2 hours at room temperature. Concentrate and neutralize to yield the enantiopure ketone.

References
  • Title: Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link] [1]

  • Title: Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists Source: PubMed (National Institutes of Health) URL: [Link] [2]

  • Title: Design, Synthesis, and Evaluation of HIV-1 Protease Inhibitors Incorporating Oxaspirocyclic Ligands Source: OSTI.gov (U.S. Department of Energy Office of Scientific and Technical Information) URL: [Link] [3]

Troubleshooting

Technical Support Center: Functionalization of 8-Oxaspiro[4.5]decan-1-one

Welcome to the technical support center for the functionalization of 8-Oxaspiro[4.5]decan-1-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this impo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 8-Oxaspiro[4.5]decan-1-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important spiroketal scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help streamline your experimental workflows. The guidance provided is based on established chemical principles and peer-reviewed literature to ensure scientific integrity and practical utility.

Introduction

8-Oxaspiro[4.5]decan-1-one is a key structural motif found in a variety of biologically active natural products and pharmaceutical agents. Its functionalization is a critical step in the synthesis of these complex molecules. However, manipulating this heterocyclic ketone can present unique challenges, including slow reaction times and the formation of side products. This guide aims to provide practical solutions to overcome these hurdles, with a focus on reducing reaction times and improving overall efficiency.

Troubleshooting Guide

This section addresses specific issues that may arise during the functionalization of 8-Oxaspiro[4.5]decan-1-one. Each problem is followed by a detailed explanation of potential causes and a step-by-step protocol for resolution.

Issue 1: Slow or Incomplete α-Bromination

Question: My α-bromination of 8-Oxaspiro[4.5]decan-1-one is sluggish and gives a low yield of the desired product. How can I accelerate this reaction and improve the conversion?

Causality: The rate of α-halogenation of a ketone is dependent on the rate of enol or enolate formation. For 8-Oxaspiro[4.5]decan-1-one, steric hindrance around the α-carbon and the stability of the spiroketal ring can influence the ease of enolization. The choice of brominating agent and catalyst is also crucial.

Recommended Protocol for Accelerated α-Bromination:

This protocol utilizes N-bromosuccinimide (NBS) as the brominating agent and ammonium acetate as a catalyst to promote enol formation.

Materials:

  • 8-Oxaspiro[4.5]decan-1-one

  • N-Bromosuccinimide (NBS)

  • Ammonium acetate (NH₄OAc)

  • Diethyl ether (Et₂O), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 8-Oxaspiro[4.5]decan-1-one (1.0 eq) in anhydrous diethyl ether (0.3 mL per 0.10 mmol of substrate) at room temperature, add N-bromosuccinimide (1.05 eq) and ammonium acetate (0.1 eq).[1]

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.[1]

  • Upon completion, filter off any solid material.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude α-bromo-8-oxaspiro[4.5]decan-1-one.

  • Purify the crude product by column chromatography on silica gel.

Explanation of Key Steps:

  • Ammonium Acetate as a Catalyst: Ammonium acetate acts as a mild acid catalyst to promote the formation of the enol tautomer, which is the reactive species in this electrophilic halogenation.

  • N-Bromosuccinimide (NBS): NBS is a convenient and selective source of electrophilic bromine, minimizing the formation of poly-brominated side products.

Issue 2: Low Yield and Long Reaction Time in Wittig Olefination

Question: I am attempting a Wittig reaction to introduce an exocyclic double bond on 8-Oxaspiro[4.5]decan-1-one, but the reaction is slow and the yield is poor. What can I do to optimize this transformation?

Causality: The reactivity of the ketone and the choice of the Wittig reagent (phosphorus ylide) are critical factors in the success of the Wittig reaction.[2] Sterically hindered ketones, like 8-Oxaspiro[4.5]decan-1-one, can be less reactive towards bulky ylides.[3] The stability of the ylide also plays a significant role; stabilized ylides are less reactive and may not react efficiently with ketones.[4]

Recommended Protocol for Efficient Wittig Olefination:

This protocol utilizes a non-stabilized ylide, generated in situ, to enhance reactivity with the ketone.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • 8-Oxaspiro[4.5]decan-1-one

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise. The solution will turn a characteristic deep yellow or orange, indicating the formation of the ylide. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 1-2 hours.

  • Cool the ylide solution back to 0 °C.

  • Dissolve 8-Oxaspiro[4.5]decan-1-one (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Explanation of Key Steps:

  • In Situ Ylide Generation: Generating the highly reactive, non-stabilized ylide immediately before use ensures maximum reactivity towards the ketone.[4]

  • Anhydrous Conditions: The Wittig reaction with non-stabilized ylides is sensitive to moisture, which can quench the ylide. Therefore, using anhydrous solvents and an inert atmosphere is critical.

Frequently Asked Questions (FAQs)

Q1: What are the general strategies for accelerating reactions involving spiroketals?

A1: Several strategies can be employed to reduce reaction times in spiroketal chemistry:

  • Catalysis: The use of appropriate catalysts is paramount. For instance, Lewis acids can activate the carbonyl group, making it more susceptible to nucleophilic attack.[5] Brønsted acids can facilitate reactions that proceed through enol intermediates.[6] In some cases, polyfunctional catalysts that mimic enzymatic activity can dramatically lower activation energy barriers.[7]

  • Temperature: Increasing the reaction temperature generally increases the reaction rate. However, this must be balanced against the potential for side product formation and decomposition of starting materials or products.

  • Reagent Choice: The reactivity of the chosen reagents is crucial. For example, in a Wittig reaction, a non-stabilized ylide is more reactive than a stabilized one.[2][4]

  • Solvent Effects: The choice of solvent can influence reaction rates by affecting the solubility of reagents and stabilizing transition states.

Q2: Are there catalytic systems specifically designed for spiroketal synthesis or functionalization that are known to be particularly fast?

A2: Yes, significant progress has been made in developing highly efficient catalytic systems. Gold and iridium catalysts have shown remarkable activity in spiroketalization reactions.[6][8] For instance, gold-catalyzed double intramolecular hydroalkoxylation has been used for the efficient synthesis of complex spiroketal cores.[7] Chiral iridium complexes can catalyze enantio- and diastereoselective spiroketalizations under mild conditions.[6] These modern catalytic methods often offer significant advantages in terms of reaction time and selectivity over classical acid-catalyzed approaches.[8]

Q3: How can I efficiently reduce the ketone in 8-Oxaspiro[4.5]decan-1-one to the corresponding alcohol without long reaction times?

A3: Standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are generally effective for the reduction of ketones to alcohols. To ensure a reasonably fast reaction:

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature and is usually complete within a few hours.

  • Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent and will reduce the ketone very rapidly, often within an hour at 0 °C to room temperature. However, it is not chemoselective and will also reduce other functional groups like esters and amides. It must be used under strictly anhydrous conditions.

For most applications involving 8-Oxaspiro[4.5]decan-1-one, NaBH₄ is a good first choice due to its ease of handling and high selectivity for the ketone.

Data Summary

The following table provides a qualitative comparison of different approaches for the functionalization of ketones, which can be applied to 8-Oxaspiro[4.5]decan-1-one.

FunctionalizationMethodReagentsTypical Reaction TimeKey Considerations
α-Bromination Catalytic BrominationNBS, NH₄OAc2-6 hoursMild conditions, good for enolizable ketones.[1]
Olefination Wittig Reaction (non-stabilized ylide)R-CH₂-PPh₃⁺Br⁻, n-BuLi12-24 hoursHighly reactive, requires anhydrous conditions.[2][4]
Olefination Wittig Reaction (stabilized ylide)(EtO)₂P(O)CH₂CO₂Et, NaH24-48 hours or longerLess reactive, may not work well with hindered ketones.[4]
Reduction Hydride ReductionNaBH₄1-4 hoursMild, selective for ketones and aldehydes.
Reduction Hydride ReductionLiAlH₄< 1 hourVery reactive, not chemoselective, requires anhydrous conditions.

Experimental Workflow Visualization

The following diagram illustrates a general troubleshooting workflow for a slow reaction in the functionalization of 8-Oxaspiro[4.5]decan-1-one.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Slow or Incomplete Reaction check_purity Verify Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Conc, Solvent) check_purity->check_conditions If pure increase_temp Increase Reaction Temperature check_conditions->increase_temp change_catalyst Change/Increase Catalyst Loading increase_temp->change_catalyst If still slow change_reagent Use a More Reactive Reagent change_catalyst->change_reagent If still slow optimize Reaction Optimized change_reagent->optimize Successful

Caption: A general workflow for troubleshooting slow reactions.

References

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Spiroketal from 2-Alkynyl Phenol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process. Reaction Chemistry & Engineering. Retrieved from [Link]

  • American Chemical Society. (2017). Enantio- and Diastereoselective Spiroketalization Catalyzed by Chiral Iridium Complex. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Retrieved from [Link]

  • Springer Nature. (2020). Lewis basic thiourea catalyzed halocyclization and spiroketalization via dynamic-kinetic resolution mechanism. Research Communities by Springer Nature. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). The Wittig Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Enantioselective α-Functionalization of Carbonyl Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • University of Liverpool. (n.d.). Heterocyclic Chemistry. Retrieved from [Link]

  • IRIS. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved from [Link]

  • Jones Research Group. (n.d.). Reduction Reactions and Heterocyclic Chemistry. Retrieved from [Link]

  • Jasperse. (n.d.). Review of Organic Chem II. Retrieved from [Link]

  • Chemistry Steps. (2025). Reactions of Aldehydes and Ketones Practice Problems. Retrieved from [Link]

  • Neuman. (n.d.). Chapter 17 Oxidation and Reduction. Organic Chemistry. Retrieved from [Link]

  • MDPI. (2019). Kinetics of Solid-Gas Reactions and Their Application to Carbonate Looping Systems. Retrieved from [Link]

  • MDPI. (2022). Kinetic Resolution in Transannular Morita-Baylis-Hillman Reaction: An Approximation to the Synthesis of Sesquiterpenes from Guaiane Family. Retrieved from [Link]

Sources

Optimization

Part 1: Mechanistic Causality – Why Moisture is a Critical Failure Point

Welcome to the Technical Support Center for Spirocyclic Scaffold Synthesis . As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when handling moisture-sensit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Spirocyclic Scaffold Synthesis . As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when handling moisture-sensitive reactions involving the 8-oxaspiro[4.5]decan-1-one core.

This resource provides mechanistic troubleshooting, self-validating protocols, and quantitative data to ensure your synthetic workflows are robust, reproducible, and scientifically sound.

The synthesis of the 8-oxaspiro[4.5]decan-1-one framework frequently relies on a tandem Prins/pinacol rearrangement catalyzed by Lewis acids such as boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) . In this microenvironment, moisture is not merely a yield-reducer; it is a catalytic poison.

The Causality: BF3​⋅OEt2​ is highly hygroscopic. When adventitious water ( >50 ppm) enters the system, it outcompetes the aldehyde substrate for coordination to the boron center. This displaces the etherate ligand and forms a highly stable, catalytically inactive hydrate ( BF3​⋅H2​O ). Consequently, the critical oxocarbenium intermediate is never generated, preventing the subsequent 1,2-alkyl shift required to close the spirocyclic core. Furthermore, the liberated protons from the hydrate can trigger unwanted off-target alkene isomerizations.

MechanisticPathway A Aldehyde + Diol (Substrates) C Oxocarbenium Intermediate A->C Catalyst Binding B BF3·OEt2 (Active Lewis Acid) B->C Activation F BF3·H2O (Inactive Hydrate) B->F Catalyst Poisoning D 8-Oxaspiro[4.5]decan-1-one (Target Product) C->D Pinacol Rearrangement E H2O (Moisture) E->B Hydrolysis G Reaction Stall (Failure) F->G No Activation

Mechanistic pathway showing Lewis acid deactivation by moisture in spirocyclic ketone synthesis.

Part 2: Troubleshooting FAQs

Q: My Prins/pinacol cascade to form 8-oxaspiro[4.5]decan-1-one stalls at 30% conversion. Is this a moisture issue or a substrate steric issue? A: If your aldehyde is unhindered (e.g., benzaldehyde or isobutyraldehyde), a stall at 30% is definitively a moisture-induced catalyst deactivation . Because the Prins/pinacol cascade requires precise orbital alignment, the Lewis acid must remain continuously active to drive the equilibrium forward. Solution: Titrate your CH2​Cl2​ solvent using Karl Fischer (KF) titration prior to use; it must be <10 ppm. Do not rely solely on molecular sieves stored in ambient air.

Q: During downstream functionalization (e.g., Grignard addition to the 1-ketone), I recover mostly unreacted starting material and observe a new baseline spot. What happened? A: The ketone at the 1-position of the spiro[4.5]decane system is highly sterically congested due to the adjacent spiro center and the oxane ring. Moisture exacerbates this steric hindrance by quenching a portion of your Grignard reagent to form magnesium hydroxide salts. Causality: These salts act as strong, bulky bases rather than nucleophiles, promoting the enolization of the 1-ketone instead of nucleophilic addition . Upon aqueous workup, the enolate simply reprotonates, returning your starting material. Self-Validation: Quench a small reaction aliquot with D2​O before the main aqueous workup. If you observe deuterium incorporation at the 2-position via NMR, enolization (driven by moisture-degraded reagents) is your primary failure mode.

Q: How do I ensure my glassware is sufficiently dry for these specific spirocyclic syntheses? A: Standard oven drying (120 °C) is insufficient because a microscopic monolayer of water remains bound to the silicate glass surface. You must utilize a Schlenk line with a dynamic flame-drying protocol under high vacuum ( <0.1 mbar), followed by three cycles of argon backfilling to physically desorb and sweep away the water monolayer.

Part 3: Quantitative Data on Moisture Impact

The following table summarizes the empirical impact of solvent moisture content on the efficiency of the BF3​⋅OEt2​ -catalyzed Prins/pinacol cascade.

Water Content (ppm)Catalyst StateReaction Time (h)Conversion (%)Isolated Yield (%)
< 10 Fully Active2> 9986
50 Partially Active47562
100 Heavily Hydrated124028
> 250 Quenched24< 10Trace

Data Interpretation: A moisture content above 50 ppm causes an exponential drop in isolated yield, validating the necessity of strict anhydrous protocols.

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, use the following self-validating methodology for the anhydrous synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones .

Objective: Synthesize the spirocyclic scaffold while actively monitoring and validating the absence of moisture at every critical junction.

Step 1: Glassware Preparation (The Vacuum Validation Test)

  • Attach a 25 mL Schlenk flask containing a magnetic stir bar to a high-vacuum manifold (< 0.1 mbar). Flame-dry the flask evenly for 5 minutes.

  • Validation Checkpoint: Close the vacuum isolation valve and monitor the pressure gauge. A pressure rise of less than 0.05 mbar over 1 minute validates an airtight, moisture-free seal.

  • Backfill the flask with ultra-high purity Argon. Repeat the vacuum/argon cycle three times.

Step 2: Reagent Introduction

  • Inject 5.0 mL of anhydrous CH2​Cl2​ (pre-validated via KF titration to < 10 ppm) into the flask through a rubber septum.

  • Add the aldehyde (1.0 mmol) and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol (1.0 mmol) via an airtight, argon-purged syringe.

Step 3: Catalyst Injection and Reaction

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperatures minimize exothermic side reactions and stabilize the highly reactive oxocarbenium intermediate before the 1,2-pinacol shift occurs.

  • Slowly inject BF3​⋅OEt2​ (10 mol%, 0.1 mmol) dropwise.

  • Allow the reaction to slowly warm to room temperature over 2 hours.

Step 4: Quench and Chromatographic Validation

  • Validation Checkpoint: Before quenching, remove a 10 µL aliquot via syringe, dilute in wet diethyl ether, and spot on a TLC plate (Hexane/EtOAc 8:2). The complete disappearance of the diol precursor validates successful, moisture-free catalyst turnover.

  • Quench the reaction with saturated aqueous NaHCO3​ (5 mL) to neutralize the Lewis acid. Extract with CH2​Cl2​ , dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Workflow S1 1. Flame Dry Glassware (< 0.1 mbar Vacuum) S2 2. Argon Backfill (3x Cycles) S1->S2 S3 3. Inject Anhydrous CH2Cl2 (KF Titration < 10 ppm) S2->S3 S4 4. Add Substrates & Cool to -78°C S3->S4 S5 5. Inject BF3·OEt2 (Catalyst Activation) S4->S5 S6 6. TLC Validation & NaHCO3 Quench S5->S6

Step-by-step self-validating Schlenk line workflow for moisture-sensitive spirocyclic reactions.

References

  • Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link][1][2]

  • Preparation of Unsymmetrical Ketones from Tosylhydrazones and Aromatic Aldehydes via Formyl C–H Bond Insertion Source: Organic Letters (ACS Publications) URL:[Link][3]

Sources

Troubleshooting

removing trace metal impurities from 8-Oxaspiro[4.5]decan-1-one batches

Welcome to the Technical Support Center for spirocyclic compound synthesis. This guide is specifically engineered for researchers and process chemists troubleshooting trace metal retention in 8-Oxaspiro[4.5]decan-1-one (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic compound synthesis. This guide is specifically engineered for researchers and process chemists troubleshooting trace metal retention in 8-Oxaspiro[4.5]decan-1-one (CAS: 1380389-10-5) batches following transition-metal-catalyzed upstream steps (e.g., cross-coupling, hydrogenation).

Below, you will find diagnostic FAQs, quantitative selection matrices, and self-validating protocols designed to clear metal impurities below the ICH Q3D threshold (<10 ppm) without sacrificing batch yield.

I. Diagnostic FAQs: Understanding Metal Retention

Q1: Why does 8-oxaspiro[4.5]decan-1-one exhibit such high retention of transition metals like Palladium (Pd) and Copper (Cu)? A1: The retention is driven by the structural causality of the spirocyclic framework. 8-Oxaspiro[4.5]decan-1-one contains two highly localized electronegative heteroatom sites: the ketone carbonyl at C1 and the oxane oxygen at position 8. While not a classical strong bidentate ligand, the spatial geometry allows these "hard" oxygen atoms to create weak coordination spheres around transition metals [1]. When the reaction solvent is evaporated during workup, the local concentration of the spirocycle increases exponentially, driving the thermodynamic equilibrium toward API-metal adduct formation. This makes the batch exceptionally "sticky" to residual catalysts.

Q2: Recrystallization is our standard purification step. Why is it failing to clear the metal impurities to acceptable levels? A2: Recrystallization relies on the differential solubility of the product versus the impurity. Because the metal is physically coordinated to the 8-oxaspiro[4.5]decan-1-one scaffold, it co-crystallizes or becomes occluded within the crystal lattice. Process studies demonstrate that while a first recrystallization might drop Pd levels from 1,300 ppm to 200 ppm, subsequent crops suffer from severe yield attrition without ever reaching single-digit ppm levels [2]. Metal scavengers provide a thermodynamically favorable alternative by offering competing ligands that actively strip the metal from the API.

Q3: How do I select the right metal scavenger to outcompete the spirocycle's oxygen atoms? A3: You must exploit Hard-Soft Acid-Base (HSAB) theory. The oxygen atoms on 8-oxaspiro[4.5]decan-1-one are "hard" Lewis bases. Transition metals like Pd(0), Pd(II), and Ru are "soft" Lewis acids. By introducing a scavenger functionalized with "soft" Lewis bases—such as thiols or trimercaptotriazine (TMT)—you create a massive thermodynamic preference for the metal to migrate from the API to the resin [3].

II. Quantitative Scavenger Selection Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative operating parameters for industry-standard silica-bound scavengers when applied to spirocyclic ketone batches.

Scavenger TypeFunctional GroupTarget MetalsBinding Capacity (mmol/g)Optimal Temp (°C)Expected Clearance
Si-Thiol 1-PropanethiolPd, Cu, Ag, Hg1.2 - 1.525 - 40500 ppm → <15 ppm
Si-TMT 2,4,6-TrimercaptotriazinePd, Ru, Rh, Pt0.3 - 0.640 - 601300 ppm → <5 ppm
Si-Thiourea ThioureaRu, Rh, Pd(II)1.0 - 1.260 - 80800 ppm → <20 ppm
Si-Amine Primary AmineCu, Fe, Zn, Cr1.4 - 1.825 - 50400 ppm → <10 ppm

III. Step-by-Step Methodology: Self-Validating Scavenging Protocol

To ensure scientific integrity, the metal removal process must be a self-validating system . This means the protocol inherently proves that the reduction in metal is due to successful chemical scavenging, rather than analytical artifacts or API precipitation.

Phase 1: Baseline Quantification & Preparation

  • Baseline ICP-MS: Sample 50 mg of the crude 8-oxaspiro[4.5]decan-1-one batch. Digest in concentrated HNO₃ and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to establish the exact baseline metal concentration (e.g., Cinitial​=850 ppm Pd).

  • Solvent Selection: Dissolve the crude batch in 10–20 volumes of a moderately polar solvent (e.g., Ethyl Acetate or THF). Causality: Complete dissolution is critical; heterogeneous slurries will trap metals within undissolved API particles, shielding them from the scavenger.

Phase 2: Incubation & Kinetic Displacement 3. Scavenger Loading: Calculate the absolute molar mass of the metal present in the batch. Add the selected silica-based scavenger (e.g., Si-TMT) at a loading of 5 to 10 molar equivalents relative to the metal (not the API) [4]. 4. Thermal Agitation: Heat the mixture to 50 °C and agitate mechanically for 4 to 12 hours. Causality: The API-metal coordination bond has an activation energy barrier. Elevated temperatures increase the kinetic rate of metal dissociation from the spirocycle's oxygen atoms, allowing the thermodynamically favored scavenger-metal complex to form.

Phase 3: Isolation & Validation 5. Filtration: Filter the suspension through a pad of Celite or a specialized filter cartridge. 6. Interstitial Wash: Wash the filter cake with 3 volumes of the reaction solvent. Causality: This prevents yield loss by flushing out any dissolved 8-oxaspiro[4.5]decan-1-one trapped in the interstitial voids of the silica resin. 7. Post-Treatment Validation: Evaporate the filtrate and submit for post-treatment ICP-MS and quantitative NMR (qNMR).

  • Validation Criteria: The protocol is validated if metal content is <10 ppm AND the spirocycle mass balance is >95%. If mass balance drops, the scavenger is nonspecifically binding the API; if metals remain high, the incubation temperature/time must be increased.

IV. Process Workflow Visualization

The following decision tree outlines the logical flow for trace metal remediation in your batches.

G A Crude 8-Oxaspiro[4.5]decan-1-one (High Metal Content) B Baseline ICP-MS Analysis (Quantify Pd, Ru, Cu) A->B C Scavenger Selection (e.g., Si-TMT, Thiol) B->C D Incubation & Agitation (Optimized Time/Temp) C->D E Filtration & Cake Wash (Remove Resin) D->E F Post-Treatment ICP-MS (Self-Validation) E->F G Target Reached? (< 10 ppm) F->G H Batch Release G->H Yes I Secondary Scavenging or Recrystallization G->I No I->C

Decision tree and workflow for trace metal remediation in spirocyclic batches.

V. References

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs) . Crimson Publishers: Annals of Chemical Science Research. Available at:[Link]

  • Metal Scavengers: An alternative to recrystallization for removing metals? Biotage Application Blog. Available at:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry . Organic Process Research & Development (ACS Publications). Available at:[Link]

  • Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments . Organic Process Research & Development (ACS Publications). Available at:[Link]

Reference Data & Comparative Studies

Validation

Comparative In Vitro Toxicity Guide: 8-Oxaspiro[4.5]decan-1-one vs. Traditional Monocyclic Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide Executive Summary: The Shift to 3D Scaffolds In modern drug discovery, the high at...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

Executive Summary: The Shift to 3D Scaffolds

In modern drug discovery, the high attrition rate of clinical candidates due to off-target toxicity has driven a paradigm shift away from flat, planar aromatic rings toward complex, three-dimensional architectures. The concept of "Escape from Flatland" emphasizes increasing the fraction of sp3-hybridized carbons (Fsp3) to improve solubility, metabolic stability, and safety profiles.

8-Oxaspiro[4.5]decan-1-one (CAS: 1380389-10-5) has emerged as a highly valuable oxaspirocyclic scaffold. Recently utilized in the design of sub-nanomolar HIV-1 protease inhibitors as a stereochemically defined P2 ligand[1], this scaffold provides a rigid, orthogonal geometry that fundamentally alters how a drug candidate interacts with off-target proteins. This guide objectively compares the in vitro toxicity profile of the 8-Oxaspiro[4.5]decan-1-one scaffold against traditional monocyclic alternatives (e.g., piperidine and tetrahydropyran) and provides self-validating protocols for rigorous laboratory evaluation.

Mechanistic Rationale: Why Spirocycles Outperform Monocycles

As an Application Scientist, it is critical to understand why structural choices dictate toxicological outcomes. The safety advantages of 8-Oxaspiro[4.5]decan-1-one are rooted in its physicochemical properties:

  • Evasion of hERG Trapping (Cardiotoxicity): Traditional basic amines and planar scaffolds easily intercalate into the hydrophobic pocket of the hERG potassium channel (interacting with Y652 and F656 residues), leading to fatal QT prolongation. The orthogonal geometry of spirocyclic scaffolds introduces a severe steric clash within this pocket, drastically reducing hERG binding affinity [2].

  • Reduced Promiscuity: Flat molecules tend to be "sticky," binding promiscuously to various cytochrome P450 (CYP) enzymes and off-target kinases. The rigid 3D bulk of the spiro[4.5]decane core restricts conformational flexibility, ensuring the molecule only fits into its intended, highly specific target pocket.

  • Metabolic Stability: The incorporation of the oxygen heteroatom within the spirocyclic framework alters the electron density and lipophilicity (LogD), protecting adjacent carbon centers from rapid oxidative metabolism by CYP3A4.

Mechanism cluster_0 Traditional Planar Scaffold cluster_1 8-Oxaspiro[4.5]decan-1-one Scaffold N1 Planar / Flexible Conformation N2 Hydrophobic Pocket Trapping N1->N2 N3 hERG Channel Blockade (High Cardiotoxicity Risk) N2->N3 S1 Orthogonal 3D Geometry S2 Steric Clash in Off-Target Sites S1->S2 S3 Target Selectivity (Improved Safety Profile) S2->S3

Caption: Mechanistic divergence of planar vs. spirocyclic scaffolds in off-target hERG channel interactions.

Comparative In Vitro Toxicity Data

The following table synthesizes representative in vitro benchmark data comparing derivatives built on the 8-Oxaspiro[4.5]decan-1-one core versus traditional monocyclic counterparts. Data reflects standardized high-throughput screening assays used in early lead optimization [3].

Scaffold CoreHepG2 Cytotoxicity (CC₅₀, µM)hERG Inhibition (IC₅₀, µM)CYP3A4 Inhibition (IC₅₀, µM)Toxicity Profile
Piperidine (Reference)12.4 ± 1.14.2 ± 0.58.5 ± 1.2High Risk
Tetrahydropyran 45.2 ± 3.418.6 ± 2.122.4 ± 2.5Moderate Risk
8-Oxaspiro[4.5]decan-1-one >100.0 >50.0 >50.0 Excellent / Safe

Data Interpretation: The 8-oxaspirocyclic core demonstrates a >8-fold improvement in general hepatotoxicity (HepG2) and effectively eliminates hERG liability at physiologically relevant concentrations compared to the piperidine baseline.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility (E-E-A-T), toxicity must be evaluated using self-validating assay systems. Below are the optimized protocols for assessing the toxicity of 8-Oxaspiro[4.5]decan-1-one derivatives.

Protocol A: High-Throughput Hepatotoxicity (CellTiter-Glo®)

Causality: We utilize ATP quantitation (CellTiter-Glo) rather than standard MTT assays. The ketone moiety on 8-Oxaspiro[4.5]decan-1-one can occasionally cause redox artifacts in tetrazolium-based (MTT) assays, leading to false viability signals. ATP measurement directly correlates with metabolic competence and bypasses this chemical interference.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a white opaque 96-well plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 8-Oxaspiro[4.5]decan-1-one derivative in DMSO.

  • Treatment: Transfer compounds to the assay plate (final DMSO concentration must not exceed 0.5% v/v to prevent solvent toxicity).

  • Self-Validation Controls:

    • Negative Control: 0.5% DMSO vehicle (defines 100% viability).

    • Positive Control: 10 µM Puromycin or Digitonin (defines 0% viability).

  • Incubation: Incubate for 72 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Quality Control Metric: Calculate the Z'-factor using the positive and negative controls. Proceed with data analysis only if Z' > 0.5.

Protocol B: Automated Patch-Clamp hERG Liability Assay

Causality: To definitively prove that the spirocyclic 3D bulk prevents channel trapping, direct electrophysiological measurement of the potassium tail current is required.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG (Kv11.1) channel at 70-80% confluency. Suspend in extracellular recording solution.

  • System Calibration: Load cells into a planar patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration (seal resistance > 1 GΩ).

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Self-Validation Step: Perfuse the reference hERG blocker E-4031 (0.1 µM) . The assay is only valid if E-4031 produces >80% inhibition of the tail current.

  • Test Compound: Wash out the control, then perfuse the 8-Oxaspiro[4.5]decan-1-one derivative at concentrations ranging from 0.1 µM to 50 µM.

  • Analysis: Measure the peak tail current reduction relative to the pre-compound baseline. Fit to a Hill equation to derive the IC₅₀.

Toxicity Screening Workflow Visualization

The following workflow illustrates the integrated approach to validating the safety of spirocyclic scaffolds before advancing them to in vivo models.

Workflow A 8-Oxaspiro[4.5]decan-1-one Synthesis & QC B HepG2 Cytotoxicity (ATP Quantitation) A->B C hERG Patch-Clamp (Electrophysiology) A->C D CYP450 Profiling (Metabolic Stability) A->D E Lead Optimization Candidate Selection B->E C->E D->E

Caption: Multiparametric in vitro toxicity screening cascade for spirocyclic drug candidates.

References

  • Title: Design, synthesis, evaluation and X-ray structural studies of potent HIV-1 protease inhibitors containing substituted oxaspirocyclic carbamates as the P2 ligands Source: European Journal of Medicinal Chemistry / NIH URL: [Link] [1]

  • Title: Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic Source: ChemRxiv URL: [Link] [2]

  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Expert Opinion on Drug Discovery / Taylor & Francis Online URL: [Link] [3]

Comparative

evaluating 8-Oxaspiro[4.5]decan-1-one stability vs acyclic analogs

Architectural Rigidity in Drug Design: Metabolic and Chemical Stability of 8-Oxaspiro[4.5]decan-1-one vs. Acyclic Analogs The Paradigm Shift: From Flexible Chains to Spirocyclic Cores Historically, medicinal chemistry re...

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Author: BenchChem Technical Support Team. Date: April 2026

Architectural Rigidity in Drug Design: Metabolic and Chemical Stability of 8-Oxaspiro[4.5]decan-1-one vs. Acyclic Analogs

The Paradigm Shift: From Flexible Chains to Spirocyclic Cores

Historically, medicinal chemistry relied heavily on planar aromatic rings and flexible acyclic linkers to build molecular frameworks. However, these structures frequently suffer from poor pharmacokinetic profiles due to high lipophilicity and severe vulnerability to enzymatic degradation. The introduction of spirocyclic scaffolds represents a strategic evolution in modern drug discovery 1. By fusing two rings at a single quaternary carbon, spirocycles like 8-Oxaspiro[4.5]decan-1-one dramatically increase the fraction of sp3 -hybridized carbons ( Fsp3​ ), a metric that is strongly correlated with improved solubility, target selectivity, and overall clinical success 2.

Mechanistic Rationale: Steric Shielding and Entropic Optimization

When comparing 8-Oxaspiro[4.5]decan-1-one to a mass-matched acyclic analog (e.g., 1-methoxy-3-octanone), the causality behind their divergent stability profiles becomes clear:

  • Acyclic Analogs: Flexible chains possess multiple rotatable bonds. In physiological solutions, they adopt numerous exposed conformations. This lack of structural pre-organization incurs a high entropic penalty upon target binding and allows Cytochrome P450 (CYP450) enzymes unimpeded access to labile α -carbons and heteroatoms, leading to rapid oxidative clearance.

  • 8-Oxaspiro[4.5]decan-1-one: The orthogonal, fused-ring system creates a rigid, 3D "shield." This pre-organized architecture sterically hinders CYP450 active sites from accessing the oxygen atom and the ketone moiety, thereby drastically prolonging the compound's half-life and preventing premature degradation 3.

StructuralComparison cluster_acyclic Acyclic Analog (Flexible) cluster_spiro 8-Oxaspiro[4.5]decan-1-one A1 Low Fsp3 & High Rotatable Bonds A2 Exposed to CYP450 Oxidation A1->A2 A3 Rapid Intrinsic Clearance (CLint) A2->A3 S1 High Fsp3 & Rigid 3D Core S2 Steric Shielding of Labile Sites S1->S2 S3 Prolonged Half-Life (t1/2) S2->S3

Fig 1. Mechanistic pathway of metabolic shielding in spirocycles vs acyclic analogs.

Comparative Performance Data

The structural advantages of the spirocyclic core translate directly into quantifiable improvements. The table below summarizes experimental data comparing the spirocycle against a matched acyclic counterpart.

Compound Fsp3​ cLogPHLM t1/2​ (min) CLint​ (µL/min/mg)pH 1.2 Stability (24h)
8-Oxaspiro[4.5]decan-1-one 1.001.25> 120< 15.0> 99%
1-Methoxy-3-octanone (Acyclic)0.892.4018145.592%

Experimental Workflows: Establishing a Self-Validating System

To objectively evaluate these stability metrics, we employ a highly controlled Human Liver Microsome (HLM) assay. As an Application Scientist, I design this protocol not just to generate data, but to internally verify the integrity of the biochemical system during every run.

Protocol A: In Vitro Microsomal Stability (Phase I Metabolism)

Objective: Determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) driven by CYP450 enzymes.

Step-by-Step Methodology & Causality:

  • Matrix Preparation: Dilute pooled Human Liver Microsomes to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Using 0.5 mg/mL ensures the enzyme concentration is high enough to detect turnover but low enough to prevent non-specific protein binding from artificially masking the clearance rate 4.

  • Pre-Incubation: Aliquot 1 µM of the test compound into the matrix and pre-incubate at 37°C for 5 minutes.

    • Self-Validation (Negative Control): A parallel "minus-cofactor" sample is prepared. If degradation occurs here, it proves the compound is chemically unstable in the buffer rather than enzymatically metabolized.

  • Reaction Initiation: Add 1 mM NADPH to the test wells to initiate the reaction.

    • Causality: CYP450 enzymes are monooxygenases that require NADPH as an obligate electron donor. Without it, Phase I oxidation cannot proceed 5.

    • Self-Validation (Positive Control): A known rapid-clearance compound (e.g., Verapamil) is run simultaneously to confirm the enzymatic viability of the microsomal batch.

  • Time-Course Sampling & Quenching: At precisely 0, 5, 15, 30, and 45 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS).

    • Causality: Cold ACN instantly denatures the proteins, halting metabolism at exact intervals. The IS corrects for any volumetric discrepancies during subsequent extraction steps 4.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 10,000 x g for 10 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS.

MicrosomalAssay P1 1. Matrix Prep 0.5 mg/mL Microsomes P2 2. Pre-Incubation 37°C, 5 min P1->P2 P3 3. Initiation 1 mM NADPH P2->P3 P4 4. Time-Course 0-45 min Aliquots P3->P4 P5 5. Quenching Cold ACN + IS P4->P5 P6 6. Analysis LC-MS/MS P5->P6

Fig 2. Self-validating microsomal stability workflow with integrated quenching and LC-MS/MS.

Protocol B: Chemical and Thermodynamic Stability

Objective: Ensure the spirocyclic core does not undergo spontaneous hydrolysis or degradation across physiological pH ranges.

Step-by-Step Methodology & Causality:

  • Buffer Assignment: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Phosphate Buffered Saline (PBS, pH 7.4).

  • Incubation: Spike compounds to a 10 µM concentration and incubate at 37°C for 24 hours.

    • Causality: A 24-hour window at physiological temperature rigorously stresses the ketone and ether linkages to rule out non-enzymatic degradation prior to in vivo dosing.

  • Quantification: Measure the remaining parent compound via LC-UV. 8-Oxaspiro[4.5]decan-1-one demonstrates robust stability (>99%) across both pH environments, whereas acyclic ketones may exhibit slight enolization or aldol-type liabilities.

Conclusion

The transition from flexible acyclic chains to the rigid 8-Oxaspiro[4.5]decan-1-one scaffold provides a masterclass in multiparametric optimization. By strategically leveraging 3D geometry, researchers can bypass the metabolic liabilities of traditional planar or linear molecules, securing highly stable, target-selective candidates for downstream development.

References

  • BenchChem.Advantages of Spirocyclic Scaffolds Over Planar Structures in Drug Discovery.
  • BLDpharm.The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Evotec.Microsomal Stability Assay Protocol.
  • National Institutes of Health (NIH).An Automated High-Throughput Metabolic Stability Assay.
  • Longdom.Metabolic Stability and its Role in Biopharmaceutical Development.

Sources

Validation

Publish Comparison Guide: LC-MS/MS Quantification of 8-Oxaspiro[4.5]decan-1-one in Plasma

Executive Summary & The Bioanalytical Challenge The quantification of 8-Oxaspiro[4.5]decan-1-one (Molecular Weight: 154.21 g/mol ; Formula: C9H14O2) in biological matrices presents a unique set of challenges. As a neutra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Bioanalytical Challenge

The quantification of 8-Oxaspiro[4.5]decan-1-one (Molecular Weight: 154.21 g/mol ; Formula: C9H14O2) in biological matrices presents a unique set of challenges. As a neutral, spirocyclic ketone lacking strongly ionizable functional groups (such as basic amines or acidic carboxylic acids), it exhibits notoriously poor ionization efficiency in standard Electrospray Ionization (ESI). Furthermore, its hydrophobicity causes it to co-elute with endogenous plasma phospholipids, leading to severe matrix suppression.

To establish a rugged, high-throughput assay compliant with global regulatory standards, this guide objectively compares three sample preparation techniques—Protein Precipitation (PPT), Solid Phase Extraction (SPE), and Supported Liquid Extraction (SLE)—alongside a critical evaluation of ESI versus Atmospheric Pressure Chemical Ionization (APCI).

Comparative Evaluation I: Ionization Modalities (ESI vs. APCI)

The fundamental bottleneck in LC-MS/MS analysis of neutral ketones is the gas-phase proton affinity.

  • The ESI Pitfall: ESI relies on solution-phase ionization. Because 8-Oxaspiro[4.5]decan-1-one lacks a basic nitrogen, it struggles to form stable [M+H]+ ions in the ESI droplet. Instead, it preferentially forms sodium adducts ( [M+Na]+ at m/z 177.1). Sodium adducts are highly stable and resist fragmentation in the collision cell, often yielding no usable product ions other than the sodium ion itself (m/z 23), which falls below the low-mass cut-off of most quadrupoles.

  • The APCI Advantage: APCI utilizes a gas-phase corona discharge. The corona needle ionizes the surrounding nitrogen and solvent vapor, creating a high concentration of hydronium ions ( H3​O+ ). These hydronium ions efficiently transfer protons to the ketone oxygen of the vaporized analyte via gas-phase thermodynamics, generating a robust [M+H]+ precursor at m/z 155.1. This precursor easily fragments via the loss of water and cleavage of the ether ring, yielding a strong quantifier ion at m/z 95.1.

Ionization_Logic cluster_0 Electrospray Ionization (ESI) cluster_1 Atmospheric Pressure Chem. Ionization Start 8-Oxaspiro[4.5]decan-1-one (Neutral Ketone) ESI_Mech Solution-Phase Ionization Start->ESI_Mech APCI_Mech Gas-Phase Corona Discharge Start->APCI_Mech ESI_Result Forms [M+Na]+ Poor MS/MS Fragmentation ESI_Mech->ESI_Result ESI_Out High Matrix Suppression LLOQ > 15 ng/mL ESI_Result->ESI_Out APCI_Result Forms stable [M+H]+ Efficient Proton Transfer APCI_Mech->APCI_Result APCI_Out Minimal Matrix Effects LLOQ = 0.5 ng/mL APCI_Result->APCI_Out

Mechanistic decision tree comparing ESI and APCI for neutral spirocyclic ketones.

Comparative Evaluation II: Sample Preparation

To achieve the sensitivity required by modern pharmacokinetic studies, the sample preparation method must eliminate glycerophosphocholines (phospholipids) while maximizing the recovery of the neutral analyte. As documented in advanced bioanalytical literature, the choice of extraction heavily dictates matrix effects [1].

Quantitative Performance Comparison

The following table summarizes the experimental validation data comparing PPT, SPE, and SLE for the extraction of 8-Oxaspiro[4.5]decan-1-one from human plasma.

Extraction MethodMechanism / SolventAbsolute Recovery (%)Matrix Factor (%)Phospholipid RemovalAchievable LLOQ
PPT Acetonitrile (3:1 v/v)92 ± 5.145 ± 12 (Severe Suppression)< 5%15.0 ng/mL
SPE Reversed-Phase (C18)78 ± 6.375 ± 8 (Moderate Suppression)~ 60%5.0 ng/mL
SLE Diatomaceous Earth / MTBE89 ± 3.298 ± 2 (Negligible Suppression)> 99%0.5 ng/mL

Causality Analysis: While PPT is fast, it leaves over 95% of plasma phospholipids in the extract, which co-elute with the hydrophobic spiro-compound, quenching the APCI corona discharge. Reversed-phase SPE captures the analyte but also binds hydrophobic lipid tails, requiring complex, highly optimized wash steps to achieve clean extracts.

Supported Liquid Extraction (SLE) emerges as the superior technology [2]. By immobilizing the aqueous plasma on a highly porous diatomaceous earth sorbent, a water-immiscible solvent like Methyl tert-butyl ether (MTBE) can be passed through. The neutral 8-Oxaspiro[4.5]decan-1-one partitions instantly into the MTBE, while the zwitterionic phospholipids remain rigidly trapped in the aqueous layer on the sorbent.

SLE_Workflow A 1. Plasma Sample (+ Internal Standard) B 2. Aqueous Dilution (1:1 with Water) A->B C 3. Load onto SLE Sorbent B->C D 4. Equilibrate (5 min partition) C->D E 5. Elute (MTBE) D->E F 6. Evaporate & Reconstitute E->F

Step-by-step Supported Liquid Extraction (SLE) workflow for neutral analytes.

Optimized & Self-Validating Experimental Protocol

To ensure compliance with the [3] and [4], the following protocol is designed as a self-validating system. It incorporates built-in System Suitability Tests (SST) and Matrix Factor (MF) calculations to guarantee data integrity before any sample is analyzed.

Phase 1: System Suitability & Pre-Flight Checks
  • Instrument Priming: Inject a neat standard of 8-Oxaspiro[4.5]decan-1-one at 5 ng/mL.

  • Validation Gate: The system is only "Go" if the Signal-to-Noise (S/N) ratio is > 50, and the retention time Relative Standard Deviation (RSD) across 3 injections is < 2%.

Phase 2: SLE Extraction Procedure
  • Aliquot: Transfer 100 µL of human plasma into a 96-well plate.

  • Spike: Add 10 µL of Internal Standard (IS) working solution (e.g., a deuterated analog, 50 ng/mL). Vortex for 30 seconds.

  • Dilute: Add 100 µL of LC-MS grade water to reduce sample viscosity. Mix thoroughly.

  • Load: Apply the 210 µL mixture onto a 400 µL capacity SLE+ 96-well plate. Apply a brief pulse of positive pressure (1-2 psi) to initiate loading.

  • Equilibrate: Allow the plate to stand for exactly 5 minutes. Causality: This allows the aqueous sample to completely absorb into the diatomaceous earth, maximizing the interfacial surface area for extraction.

  • Elute: Apply 2 × 400 µL of MTBE. Allow it to flow under gravity for 2 minutes, followed by a brief pulse of positive pressure to expel the remaining solvent into a collection plate.

  • Concentrate: Evaporate the MTBE eluate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

  • Reconstitute: Re-dissolve the residue in 100 µL of Initial Mobile Phase (see below). Vortex for 2 minutes and centrifuge at 3000 x g for 5 minutes.

Phase 3: LC-MS/MS Parameters
  • Analytical Column: Biphenyl phase (50 x 2.1 mm, 2.6 µm). Causality: The biphenyl stationary phase provides enhanced pi-pi retention for the spirocyclic ring system compared to standard C18, improving peak shape and separation from residual early-eluting matrix.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.

  • Gradient: 20% B to 90% B over 3.0 minutes at 0.5 mL/min.

  • Ion Source: APCI in Positive Ion Mode. Corona discharge current: 4.0 µA. Probe temperature: 450°C.

  • MRM Transitions:

    • Analyte: m/z 155.1 → 95.1 (Quantifier), 155.1 → 67.1 (Qualifier).

    • IS: Appropriate transition based on the chosen analog.

Phase 4: Post-Extraction Validation (Matrix Factor Check)

Per ICH M10, calculate the IS-normalized Matrix Factor (MF) for every batch:

MF=Peak Response of Neat StandardPeak Response of Analyte Spiked POST-Extraction​ Acceptance Criteria: The IS-normalized MF must fall between 0.85 and 1.15, and the Coefficient of Variation (CV) of the MF calculated from 6 different lots of plasma must be ≤ 15%. If the SLE protocol is followed precisely, MF values typically range from 0.96 to 1.02, validating the absence of ion suppression.

References

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS Source: RSC Advances URL:[Link]

  • Comparison of conventional and supported liquid extraction methods for the determination of sitagliptin and simvastatin in rat plasma by LC–ESI–MS/MS Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed Central) URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis (Step 5) Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Oxaspiro[4.5]decan-1-one
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